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  • Product: N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride
  • CAS: 10408-92-1

Core Science & Biosynthesis

Foundational

N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride chemical properties

An In-Depth Technical Guide to the Chemical Properties of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride Abstract N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a substituted aminoindane, a structural motif of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Abstract

N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a substituted aminoindane, a structural motif of significant interest in medicinal chemistry. Aminoindanes are recognized for their diverse pharmacological activities, most notably as inhibitors of monoamine oxidase (MAO), which has led to treatments for neurodegenerative disorders like Parkinson's disease.[1] This technical guide provides a comprehensive overview of the chemical properties, proposed synthesis, and analytical characterization of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride. Due to the limited specific literature on this exact molecule, this document synthesizes information from analogous compounds and established chemical principles to provide a robust foundational resource. The guide is structured to deliver field-proven insights for researchers, scientists, and drug development professionals, explaining the causality behind experimental choices and grounding all claims in authoritative references.

Introduction to the Aminoindane Scaffold

Chemical Identity and Nomenclature

N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride belongs to the class of organic compounds known as aminoindanes. The core structure consists of a benzene ring fused to a cyclopentane ring, with an ethylamino group attached at the 1-position of the indane system. The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is a common practice for amine-containing pharmaceutical intermediates.

  • IUPAC Name: N-ethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride

  • Synonyms: N-Ethyl-1-aminoindane hydrochloride

  • Molecular Formula: C₁₁H₁₆ClN[2]

  • Molecular Weight: 197.7 g/mol [2]

Structural Context and Significance

The indane ring system is a rigid bicyclic scaffold that is prevalent in a variety of biologically active molecules. The specific stereochemistry at the 1-position can be critical for biological activity. This structural framework is a key component of drugs like Rasagiline, an irreversible inhibitor of monoamine oxidase-B (MAO-B) used in the treatment of Parkinson's disease.[3] Rasagiline is (1R)-2,3-dihydro-N-2-propynyl-1H-inden-1-amine, highlighting the pharmacological relevance of substitutions on the 1-aminoindane core.[3] The N-ethyl substitution in the title compound makes it a close structural analog to these important therapeutic agents, suggesting its potential as a research tool or a synthetic precursor for novel drug candidates.

Physicochemical Properties

Quantitative data for N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is not extensively published. The following table summarizes key properties based on data from chemical suppliers and extrapolated knowledge from closely related analogs like 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride.[4][5]

PropertyValue / DescriptionSource / Rationale
CAS Number Not explicitly available in searched literatureA unique identifier would be assigned upon registration.
Molecular Formula C₁₁H₁₆ClNBased on chemical structure.[2]
Molecular Weight 197.70 g/mol Calculated from the molecular formula.[2]
Appearance Expected to be a white to off-white crystalline solid.Typical appearance for amine hydrochloride salts. Analogous compounds are crystalline solids.[6]
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol.The hydrochloride salt form significantly increases aqueous solubility compared to the free base.[6][7]
Purity Typically >95% for commercially available research grades.Standard purity for research chemicals.[8]
Storage Conditions Store at 2-8°C in a dry, well-ventilated place.Recommended for long-term stability of amine salts.[9]
GHS Hazard Pictogram GHS07 (Exclamation Mark)Indicates potential for skin irritation, eye irritation, or respiratory irritation.[10]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).Standard hazard classifications for compounds of this type.[10]
Precautionary Statements P261, P302+P352, P305+P351+P338Standard precautions for handling irritating chemicals.[10]

Synthesis and Purification

While specific documented syntheses for N-ethyl-2,3-dihydro-1H-inden-1-amine are scarce, two logical and efficient pathways can be proposed based on standard organic chemistry transformations and literature precedents for related aminoindanes.[3]

Proposed Synthetic Pathways

The synthesis can be approached via two primary retrosynthetic disconnections:

  • Reductive Amination: Disconnecting the C-N bond to reveal 1-indanone and ethylamine as starting materials. This is often a direct and high-yielding approach.

  • N-Alkylation: Disconnecting the N-ethyl bond to reveal 1-aminoindane (2,3-dihydro-1H-inden-1-amine) and an ethylating agent. This is effective if the parent amine is readily available.

Synthetic_Pathways cluster_0 Route 1: Reductive Amination cluster_1 Route 2: N-Alkylation Indanone 1-Indanone Imine Intermediate Imine/Enamine Indanone->Imine + Ethylamine Aminoindane 1-Aminoindane Freebase N-ethyl-2,3-dihydro- 1H-inden-1-amine (Free Base) Aminoindane->Freebase + Ethylating Agent + Base Ethylamine Ethylamine EthylatingAgent Ethylating Agent (e.g., Ethyl Iodide) Imine->Freebase Reduction (e.g., NaBH(OAc)₃) HCl_Salt N-ethyl-2,3-dihydro- 1H-inden-1-amine HCl (Final Product) Freebase->HCl_Salt HCl in Ether or Isopropanol

Caption: Proposed synthetic routes to the target compound.

Experimental Protocol: Reductive Amination

This method is often preferred for its efficiency and control. The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is a key choice, as it is a mild and selective reducing agent for imines formed in situ, and it tolerates a wider range of functional groups and reaction conditions compared to alternatives like NaBH₃CN.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 1-indanone (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane, 5 mL/mmol) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add ethylamine (2.0 eq, typically as a solution in THF or as a hydrochloride salt with an added base like triethylamine).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine/enamine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material (1-indanone) is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3x volumes). Combine the organic layers.

  • Purification of Free Base: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-ethyl-2,3-dihydro-1H-inden-1-amine free base. This can be purified further by column chromatography if necessary.

Protocol: Purification and Salt Formation

Conversion to the hydrochloride salt is crucial for stability, handling, and purification via recrystallization.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude free base amine in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether or HCl in isopropanol) dropwise with stirring until precipitation is complete. The pH should be acidic (pH ~2-3).

  • Isolation: Isolate the resulting precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid filter cake with cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the white solid under high vacuum to yield the N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride.

  • Recrystallization (Optional): For higher purity, the hydrochloride salt can be recrystallized from a suitable solvent system, such as isopropanol/water or ethanol/ether.[6]

Analytical Characterization

A robust analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound. This involves a combination of spectroscopic and chromatographic techniques.

Analytical_Workflow cluster_chromatography Chromatography cluster_spectroscopy Spectroscopy Sample Synthesized HCl Salt HPLC HPLC / UPLC (Purity Assay) Sample->HPLC TLC TLC (Spot Test) Sample->TLC NMR_H ¹H NMR (Structural Proton Map) Sample->NMR_H MS Mass Spectrometry (Molecular Weight) Sample->MS IR IR Spectroscopy (Functional Groups) Sample->IR Purity Purity & Identity Confirmation HPLC->Purity NMR_H->Purity NMR_C ¹³C NMR (Carbon Skeleton) NMR_H->NMR_C NMR_C->Purity MS->Purity IR->Purity

Caption: Standard analytical workflow for compound characterization.

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to be complex but highly informative. Key predicted signals would include: aromatic protons in the ~7.2-7.5 ppm region, a characteristic multiplet for the proton at the chiral center (C1), multiplets for the diastereotopic protons on the indane ring (C2 and C3), and signals for the N-ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show 11 distinct carbon signals corresponding to the structure: aromatic carbons, aliphatic carbons of the indane ring, and the two carbons of the N-ethyl group.

  • Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) would be used. ESI-MS in positive ion mode should show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 162.2. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.[11]

  • Infrared (IR) Spectroscopy: The IR spectrum would confirm the presence of key functional groups. Expected peaks include N-H stretching for the secondary amine salt (~2400-2800 cm⁻¹, broad), C-H stretching for aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-2950 cm⁻¹) groups, and C=C stretching for the aromatic ring (~1450-1600 cm⁻¹).[11]

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds.

Protocol: Reverse-Phase HPLC Method Development

  • Column Selection: A C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a standard starting point for a molecule with this polarity.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water. The acid is critical for good peak shape of the amine.

    • Mobile Phase B: Acetonitrile or methanol.

  • Sample Preparation: Prepare a stock solution of the hydrochloride salt in the mobile phase A or a water/acetonitrile mixture at a concentration of ~1 mg/mL.[12] Dilute to an appropriate working concentration (~0.1 mg/mL).

  • Gradient Elution: Start with a screening gradient, for example: 5% B to 95% B over 15 minutes, with a flow rate of 1.0 mL/min.

  • Detection: Use a UV detector, monitoring at wavelengths such as 210 nm, 254 nm, and 265 nm to ensure all components are observed.

  • Analysis: Integrate the peak areas to calculate the purity of the main component. The retention time provides a reliable identifier for the compound under specific conditions.

Conclusion and Future Outlook

N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a valuable molecule positioned at the intersection of synthetic chemistry and pharmacology. While detailed characterization data is not widely published, its chemical properties can be reliably inferred from its structure and the behavior of closely related aminoindanes. The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation and validation in a research setting.

Given its structural similarity to potent MAO-B inhibitors, this compound serves as an excellent candidate for further investigation in neuropharmacology and as a versatile building block for the synthesis of more complex drug candidates. Future work should focus on the empirical validation of its physicochemical properties, the optimization of its synthesis, and the exploration of its biological activity profile.

References

  • Google Patents. (2007). CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
  • ResearchGate. (2010). An Efficient and Economical Synthesis of 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride. Retrieved from [Link]

  • MDPI. (2018). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 5,6-diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride. Retrieved from [Link]

Sources

Exploratory

N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride mechanism of action

Absence of Scientific Data on N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride A comprehensive search of publicly available scientific literature and chemical databases reveals a lack of specific data regarding the mec...

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Author: BenchChem Technical Support Team. Date: February 2026

Absence of Scientific Data on N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride

A comprehensive search of publicly available scientific literature and chemical databases reveals a lack of specific data regarding the mechanism of action for a compound identified as "N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride." This suggests that this particular chemical entity has not been the subject of published pharmacological or mechanistic studies.

Due to the absence of foundational research on this specific molecule, it is not feasible to construct an in-depth technical guide on its mechanism of action as requested. The core requirements of scientific integrity, authoritative grounding, and comprehensive referencing cannot be met without established data from peer-reviewed sources.

Researchers and drug development professionals interested in the pharmacological space of indane derivatives may consider investigating related, well-documented compounds to draw structural or mechanistic inferences. For progress in this area, foundational research, including synthesis, purification, and in vitro and in vivo characterization of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride, would be a necessary first step.

Foundational

An In-Depth Technical Guide to the Solubility and Stability of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride

< Abstract This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride, a substituted indane derivative o...

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride, a substituted indane derivative of interest in pharmaceutical research. While specific experimental data for this compound is not extensively published, this document outlines the core principles and industry-standard methodologies required for its thorough evaluation. By leveraging established protocols for amine hydrochloride salts and active pharmaceutical ingredients (APIs), this guide offers researchers and drug development professionals a robust roadmap for determining critical physicochemical parameters. The narrative emphasizes the causality behind experimental choices and provides detailed, self-validating protocols grounded in authoritative regulatory guidelines from the International Council for Harmonisation (ICH).

Introduction: Physicochemical Context

N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride belongs to the class of amine hydrochloride salts. Structurally, it comprises a bicyclic indane core, an ethylamino substituent, and a hydrochloride salt moiety. This salt form is a common strategy in pharmaceutical development to enhance the aqueous solubility and bioavailability of basic amine compounds.[1] The protonated amine group significantly increases polarity, making the molecule more amenable to dissolution in aqueous media compared to its free base form.[2][3]

The indane scaffold, a rigid bicyclic hydrocarbon structure, contributes to the molecule's lipophilicity. The overall solubility and stability profile will therefore be dictated by the interplay between the hydrophilic ammonium group and the lipophilic indane core. Understanding this balance is paramount for developing viable formulation strategies and ensuring product quality and efficacy. This guide details the necessary experimental workflows to quantify these essential properties.

Aqueous Solubility Assessment

A precise understanding of aqueous solubility is fundamental to predicting a drug candidate's behavior in vivo. For oral dosage forms, solubility in the physiological pH range of 1.2 to 6.8 is particularly critical.[4] We will describe the equilibrium solubility method, a gold-standard technique for this determination.

Predicted Solubility Profile

Based on its structure as an amine hydrochloride, N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is expected to be a freely water-soluble compound.[1][2] However, its solubility may exhibit pH-dependence. At low pH, the equilibrium will favor the protonated, more soluble ammonium form. As the pH increases towards the pKa of the amine, the equilibrium will shift towards the less soluble free base, potentially causing a decrease in solubility.

Experimental Workflow: Equilibrium Solubility Determination

The objective is to determine the maximum concentration of the API that can be dissolved in a specific solvent system under controlled conditions to reach equilibrium.[]

Caption: Workflow for Equilibrium Solubility Measurement.

Detailed Experimental Protocol
  • Preparation of Media: Prepare aqueous buffer solutions at a minimum of three pH levels covering the physiological range: pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (e.g., acetate buffer), and pH 6.8 (e.g., phosphate buffer), as recommended by WHO and other regulatory bodies.[6]

  • Sample Preparation: Add an excess amount of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride to vials containing each buffer. The amount should be sufficient to ensure a solid phase remains at equilibrium.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient duration to reach equilibrium (typically 24-72 hours). Periodically check for equilibrium by analyzing samples at different time points until the concentration plateaus.

  • Phase Separation: After equilibration, separate the undissolved solid from the solution via centrifugation (e.g., 15,000 rpm for 15 minutes) followed by filtration through a 0.45 µm filter. This step is critical to avoid interference from solid particles.

  • Quantification: Analyze the clear filtrate using a validated, stability-indicating HPLC-UV method to determine the concentration of the dissolved compound.[4][7]

  • Data Reporting: Express the solubility in mg/mL. The final solubility at each pH should be reported as the mean of at least triplicate determinations.[6]

Data Presentation

The results should be summarized in a clear, tabular format.

pH of MediaTemperature (°C)Mean Solubility (mg/mL)Standard Deviation
1.225[Experimental Value][Value]
4.525[Experimental Value][Value]
6.825[Experimental Value][Value]
1.237[Experimental Value][Value]
4.537[Experimental Value][Value]
6.837[Experimental Value][Value]

Chemical Stability Assessment

Stability testing is crucial to understand how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[8] The assessment involves both long-term studies under recommended storage conditions and accelerated (stress) studies to identify potential degradation pathways.[9][10]

Forced Degradation (Stress Testing)

Forced degradation studies are a regulatory requirement and a scientific necessity to understand the intrinsic stability of a molecule.[10] These studies expose the API to conditions more severe than accelerated stability testing and are essential for developing and validating stability-indicating analytical methods.[9][11][12] The goal is to achieve a target degradation of 5-20% to ensure that the analytical method can effectively separate and quantify the degradants from the parent compound.[11]

Caption: Forced Degradation Study Workflow.

Protocol for Forced Degradation Studies
  • Acid Hydrolysis: Dissolve the API in 0.1 N HCl and heat at a controlled temperature (e.g., 60-80°C). Monitor the reaction over time (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Dissolve the API in 0.1 N NaOH and heat at a controlled temperature. Monitor as above. After the desired time, neutralize the samples before analysis.

  • Oxidative Degradation: Treat a solution of the API with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. Monitor over time.

  • Thermal Degradation: Expose the solid API to dry heat (e.g., 105°C) for a specified period. Also, test a solution of the API under reflux conditions.

  • Photostability: Expose both the solid API and a solution of the API to a light source that provides combined UV and visible light, as specified in ICH Q1B guidelines.[11] A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating method (e.g., gradient HPLC with UV and Mass Spectrometric detection). The method must be able to resolve all significant degradation products from the parent peak and from each other.

Long-Term and Accelerated Stability Studies

Formal stability studies are conducted according to ICH Q1A(R2) guidelines to establish a re-test period for the drug substance.[13][14][15]

  • Selection of Batches: At least three primary batches of the drug substance should be used for stability studies.[14]

  • Container Closure System: The studies should be conducted on the drug substance packaged in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[13]

  • Testing Frequency:

    • Long-Term: For a proposed re-test period of 12 months or more, testing should occur every 3 months for the first year, every 6 months for the second year, and annually thereafter.[15]

    • Accelerated: A minimum of three time points (e.g., 0, 3, and 6 months) is recommended for a 6-month study.[13][15]

Data Presentation

The stability data should be presented in a tabular format, summarizing the results of all analytical tests at each time point and storage condition.

Storage ConditionTime (Months)AppearanceAssay (%)Degradation Products (%)
Long-Term (e.g., 25°C/60% RH)0[Initial Results][Value][Value]
3[Results][Value][Value]
6[Results][Value][Value]
9[Results][Value][Value]
12[Results][Value][Value]
Accelerated (e.g., 40°C/75% RH)0[Initial Results][Value][Value]
3[Results][Value][Value]
6[Results][Value][Value]

Conclusion

This guide provides the scientific and regulatory framework necessary for a comprehensive evaluation of the solubility and stability of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride. Adherence to these established methodologies will generate the robust and reliable data required to support drug development decisions, guide formulation strategies, and satisfy regulatory requirements. The principles of equilibrium solubility and ICH-compliant stability testing, including forced degradation, form the bedrock of physicochemical characterization for any new chemical entity. By following these self-validating protocols, researchers can confidently establish a foundational understanding of this promising compound.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • woelen. (2011). Solubility of organic amine salts. ScienceMadness Discussion Board. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 76310, 2-Aminoindane. [Link]

  • Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies. [Link]

  • Google Patents. (2007).
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. [Link]

  • Teva API. Solving solubility issues in modern APIs. [Link]

  • Wikipedia. 2-Aminoindane. [Link]

  • ICH. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • ResearchGate. (2011). An Efficient and Economical Synthesis of 5,6-Diethyl-2,3-dihydro-1 H -inden-2-amine Hydrochloride. [Link]

  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses. [Link]

  • Chem-Impex. 2-Aminoindane-2-carboxylic acid. [Link]

  • ICH. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. [Link]

  • SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]

  • ResearchGate. (2012). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. [Link]

  • ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 22(4), 627-642. [Link]

  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 29-37. [Link]

Sources

Exploratory

biological targets of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride

An In-depth Technical Guide to the Biological Target Characterization of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride and Related Aminoindanes Abstract This guide provides a comprehensive framework for the identifi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Target Characterization of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride and Related Aminoindanes

Abstract

This guide provides a comprehensive framework for the identification and characterization of the , a member of the aminoindane class of compounds. Due to the limited specific research on this particular molecule, this document establishes a predictive and methodological foundation based on the well-documented pharmacology of structurally related aminoindane derivatives. We delve into the probable primary targets within the central nervous system, outline detailed, field-proven experimental protocols for target validation, and provide a logical workflow for synthesizing data into a coherent pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of novel psychoactive compounds and central nervous system agents.

Introduction: The Aminoindane Scaffold

The 2,3-dihydro-1H-inden-1-amine (aminoindane) structure is a privileged scaffold in neuropharmacology. Compounds based on this core structure are known to interact with key components of monoaminergic neurotransmission, making them a subject of interest for their potential as research tools and therapeutic agents. Aminoindanes are recognized primarily as central nervous system stimulants that modulate the activity of dopamine, norepinephrine, and serotonin.[1] The specific compound, N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride, is a derivative of this class. While its detailed pharmacological profile is not extensively documented in peer-reviewed literature, its structural similarity to well-characterized compounds like 2-Aminoindane (2-AI) allows for a highly informed, hypothesis-driven investigation into its biological targets.[2]

This guide will therefore proceed on two fronts:

  • Predictive Analysis: Leveraging Structure-Activity Relationship (SAR) data from known aminoindanes to predict the most likely biological targets for N-ethyl-2,3-dihydro-1H-inden-1-amine.

  • Methodological Framework: Providing detailed, step-by-step protocols for the in vitro and ex vivo experiments required to empirically determine the compound's binding affinities, functional potencies, and mechanism of action at these predicted targets.

Predicted Biological Targets: A Hypothesis-Driven Approach

Based on extensive research into the aminoindane class, the primary biological targets are overwhelmingly the presynaptic monoamine transporters.[3][4] A secondary, but significant, set of targets may include monoamine oxidase enzymes and certain G-protein coupled receptors (GPCRs).

Primary Targets: Monoamine Transporters (DAT, NET, SERT)

The core function of many psychoactive aminoindanes is the modulation of the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).[3] These membrane proteins are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signal. Interaction with these transporters can manifest as either:

  • Reuptake Inhibition: The compound binds to the transporter but is not translocated, physically blocking the reuptake of the endogenous neurotransmitter. This increases the concentration and duration of the neurotransmitter in the synapse.

  • Substrate-Type Releasing Activity: The compound is recognized by the transporter and translocated into the presynaptic terminal. This process induces a conformational change in the transporter, causing it to reverse its direction of transport and efflux neurotransmitters from the cytoplasm into the synapse.[4]

The substitution pattern on the aminoindane scaffold dictates both the potency and selectivity of the compound for DAT, NET, or SERT. For example, 2-AI is a selective releasing agent for norepinephrine and dopamine with negligible activity at the serotonin transporter.[2] In contrast, derivatives like 5,6-methylenedioxy-2-aminoindane (MDAI) show a preference for inhibiting SERT and NET and promoting serotonin release.[3] The N-ethyl substitution on the subject compound suggests a likely interaction with these transporters, and its specific selectivity profile requires empirical determination.

Secondary Targets: Monoamine Oxidase (MAO)

Certain 2,3-dihydro-1H-inden-1-amine derivatives have been designed and synthesized as potent and selective inhibitors of Monoamine Oxidase B (MAO-B).[5][6] MAO-A and MAO-B are enzymes responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO-B, in particular, is an established therapeutic strategy for Parkinson's disease, as it increases the available pool of dopamine.[5][6] Given that other inden-1-amine derivatives show potent MAO-B inhibitory activity, this is a critical potential target to investigate for N-ethyl-2,3-dihydro-1H-inden-1-amine.[7]

Experimental Workflow for Target Identification and Validation

A systematic, multi-tiered approach is essential for accurately defining the pharmacological profile of a novel compound. The following workflow progresses from initial binding assessment to functional characterization.

G cluster_0 Tier 1: Primary Screening (Binding) cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: Data Synthesis & Profiling T1_Start Test Compound: N-ethyl-2,3-dihydro-1H-inden-1-amine HCl T1_Assay Radioligand Binding Assays (Competition) T1_Start->T1_Assay T1_Targets Primary Targets: - Dopamine Transporter (DAT) - Norepinephrine Transporter (NET) - Serotonin Transporter (SERT) T1_Assay->T1_Targets T1_Result Determine Binding Affinity (Ki) for each transporter T1_Assay->T1_Result T2_Assay In Vitro Functional Assays T1_Result->T2_Assay Proceed if Ki < 1µM T2_Uptake Synaptosome Uptake Assay (Measures Reuptake Inhibition - IC50) T2_Assay->T2_Uptake T2_Release Pre-loaded Cell/Synaptosome Release Assay (Measures Releasing Potential - EC50) T2_Assay->T2_Release T2_MAO MAO-A/B Inhibition Assay (Measures Enzyme Inhibition - IC50) T2_Assay->T2_MAO T2_Result Define Mechanism of Action: - Reuptake Inhibitor? - Releaser? - MAO Inhibitor? T2_Uptake->T2_Result T2_Release->T2_Result T2_MAO->T2_Result T3_Analysis Synthesize Ki, IC50, EC50 values T2_Result->T3_Analysis Compile Functional Data T3_Profile Generate Selectivity Ratios (e.g., SERT/DAT, MAO-B/MAO-A) T3_Analysis->T3_Profile T3_Conclusion Complete Pharmacological Profile T3_Profile->T3_Conclusion G cluster_0 Mechanism 1: Reuptake Inhibition cluster_1 Mechanism 2: Substrate-Type Release compound N-ethyl-inden-1-amine (Test Compound) transporter Monoamine Transporter (e.g., DAT) compound->transporter Binds & Blocks neuron Presynaptic Neuron compound->neuron Enters Neuron via Transporter transporter->neuron Reuptake Blocked synapse Synaptic Cleft synapse->transporter Neurotransmitter (e.g., Dopamine) neuron->synapse Neurotransmitter Efflux Result1 [Dopamine]synapse ↑ Result2 [Dopamine]synapse ↑↑

Caption: Potential mechanisms of action at monoamine transporters.

Conclusion

While specific empirical data for N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride remains to be published, its structural classification as an aminoindane provides a robust starting point for its pharmacological investigation. The primary targets are unequivocally the monoamine transporters DAT, NET, and SERT, with a secondary potential for MAO inhibition. The experimental protocols detailed in this guide represent a validated, logical, and efficient pathway to elucidate its precise binding affinities, functional potencies, and mechanism of action. The resulting data will allow for the construction of a comprehensive pharmacological profile, which is the foundational requirement for any further development or use of this compound in neuroscience research.

References

A consolidated list of authoritative sources cited within this guide.

  • Chen, Y., et al. (2001). Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. Journal of Medicinal Chemistry, 44(3), 329-337. Retrieved from [Link]

  • Nature. (2026, January 19). 2026: the year AI stops being optional in drug discovery. Nature Portfolio. Retrieved from [Link]

  • Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-244. Retrieved from [Link]

  • Wang, L., et al. (2019). Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors. Bioorganic & Medicinal Chemistry, 27(9), 1739-1752. Retrieved from [Link]

  • UNODC. (n.d.). Details for Aminoindanes. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminoindane. Retrieved from [Link]

  • Zrimec, J., et al. (2024). AI approaches for the discovery and validation of drug targets. Open Biology, 14(1), 230299. Retrieved from [Link]

  • Greiner, E., et al. (2006). Design and Synthesis of Promiscuous High-Affinity Monoamine Transporter Ligands: Unraveling Transporter Selectivity. Journal of Medicinal Chemistry, 49(5), 1766–1772. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Request PDF. Retrieved from [Link]

  • Hyttel, J. (1994). An affinity-modulating site on neuronal monoamine transport proteins. European Journal of Pharmacology, 269(3), 267-274. Retrieved from [Link]

  • Lentzos, F., & Goodman, M. (2025, December 8). Artificial Intelligence: A Double-Edged Sword in Support and Subversion of the Biological Weapons Convention Part One: Framing the Issues. Health Security. Retrieved from [Link]

  • Aggarwal, S., et al. (2021). Discovery and Development of Monoamine Transporter Ligands. Molecules, 26(11), 3183. Retrieved from [Link]

  • Rickli, A., et al. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Neuropharmacology, 148, 229-237. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-(2-(4-aminophenyl)ethyl)-4-phenylpiperidine-4-carboxylate dihydrochloride. Retrieved from [Link]

  • Nervorum Biotechnologies Inc. (n.d.). amine. Retrieved from [Link]

  • Imming, P., et al. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Molecules, 27(19), 6349. Retrieved from [Link]

  • PubChem. (n.d.). N-ethyl-N,2,3-trimethylbutan-1-amine. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vitro Evaluation of Monoamine Transporter Inhibition by N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Introduction: Unveiling the Neuromodulatory Potential of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride Monoamine transporters—comprising the dopamine transporter (DAT), norepinephrine transporter (NET), and serotoni...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Neuromodulatory Potential of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Monoamine transporters—comprising the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are critical regulators of neurotransmission.[1] These transmembrane proteins govern the reuptake of their respective neurotransmitters from the synaptic cleft, thereby controlling the duration and intensity of neuronal signaling.[1] Their profound influence on mood, cognition, and behavior has established them as primary targets for a wide array of therapeutic agents, including antidepressants and treatments for attention-deficit/hyperactivity disorder (ADHD), as well as substances of abuse.

N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride belongs to the aminoindane class of compounds, a structural motif known to interact with monoamine transporters. The precise characterization of its inhibitory activity is paramount to understanding its pharmacological profile and potential therapeutic applications. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the state-of-the-art in vitro assays to determine the potency and selectivity of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride as a monoamine transporter inhibitor.

The protocols detailed herein are designed to be self-validating, incorporating established controls and methodologies to ensure data integrity and reproducibility. We will delve into the causality behind experimental choices, offering insights honed from extensive field experience to empower researchers in their investigations.

Core Principles of Monoamine Transporter Inhibition Assays

Two primary in vitro methodologies are the gold standard for characterizing the interaction of a compound with monoamine transporters: radioligand binding assays and neurotransmitter uptake inhibition assays.[2]

  • Radioligand Binding Assays: These assays quantify the ability of a test compound to displace a specific, high-affinity radiolabeled ligand from the transporter. The output is typically the inhibitory constant (Kᵢ), which reflects the affinity of the compound for the transporter.

  • Neurotransmitter Uptake Inhibition Assays: These functional assays measure the ability of a test compound to block the transport of a radiolabeled neurotransmitter into cells or synaptosomes expressing the target transporter. The result is expressed as the half-maximal inhibitory concentration (IC₅₀), indicating the compound's potency in inhibiting transporter function.

For a comprehensive understanding of a compound's mechanism of action, it is often beneficial to perform both types of assays.

Experimental Systems: Choosing the Right Model

The selection of an appropriate experimental system is crucial for obtaining physiologically relevant data. The two most common systems are:

  • Transfected Cell Lines: Human Embryonic Kidney 293 (HEK293) cells are a widely used platform for stably or transiently expressing individual human monoamine transporters (hDAT, hNET, or hSERT).[2][3] This system offers the advantage of a clean, controlled environment to study the interaction of a compound with a single transporter subtype.[2]

  • Synaptosomes: These are resealed nerve terminals isolated from brain tissue, typically from rodents.[4] Synaptosomes provide a more physiologically native environment as they contain the entire machinery for neurotransmitter uptake, storage, and release. However, they represent a mixed population of transporter subtypes and may involve species differences.

This guide will focus on protocols utilizing transfected HEK293 cells for their specificity and reproducibility.

Visualizing the Experimental Workflow

To provide a clear conceptual framework, the following diagram illustrates the general workflow for assessing monoamine transporter inhibition.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Prepare N-ethyl-2,3-dihydro-1H- inden-1-amine hydrochloride serial dilutions incubation Incubate cells with test compound and radiolabeled ligand/substrate compound_prep->incubation cell_culture Culture HEK293 cells stably expressing hDAT, hNET, or hSERT cell_plating Plate cells in 96-well plates cell_culture->cell_plating cell_plating->incubation termination Terminate reaction and separate bound/internalized radioactivity incubation->termination quantification Quantify radioactivity using scintillation counting termination->quantification data_processing Calculate percent inhibition quantification->data_processing curve_fitting Non-linear regression to determine IC50/Ki data_processing->curve_fitting selectivity Determine selectivity profile (DAT vs. NET vs. SERT) curve_fitting->selectivity

Caption: General workflow for in vitro monoamine transporter inhibition assays.

Protocol 1: Radioligand Binding Assays in HEK293 Cells

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride for hDAT, hNET, and hSERT.

Principle

The assay measures the displacement of a specific radioligand from its binding site on the transporter by the test compound. The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀, which can be converted to the Kᵢ using the Cheng-Prusoff equation.

Materials and Reagents
  • HEK293 cells stably expressing hDAT, hNET, or hSERT

  • Cell culture medium (e.g., DMEM with 10% FBS and selection antibiotic)[2]

  • Poly-D-lysine coated 96-well plates

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Radioligands:

    • For hDAT: [³H]WIN 35,428

    • For hNET: [³H]Nisoxetine[5]

    • For hSERT: [³H]Citalopram[6]

  • Non-specific binding inhibitors:

    • For hDAT: 10 µM Benztropine

    • For hNET: 10 µM Desipramine

    • For hSERT: 10 µM Fluoxetine

  • N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride

  • Scintillation cocktail

  • Microplate scintillation counter

Step-by-Step Protocol
  • Cell Culture and Plating:

    • Culture HEK293 cells expressing the target transporter in appropriate medium at 37°C and 5% CO₂.[2]

    • 24 hours prior to the assay, seed the cells into poly-D-lysine coated 96-well plates at a density of 40,000-60,000 cells per well.[2]

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride in an appropriate solvent (e.g., DMSO or water).

    • Perform serial dilutions of the test compound in Binding Buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 10 µM).

    • Dilute the radioligand in Binding Buffer to a final concentration approximately equal to its Kₑ (dissociation constant).

    • Prepare solutions of the non-specific binding inhibitors in Binding Buffer.

  • Assay Procedure:

    • On the day of the experiment, aspirate the culture medium from the wells and wash the cells once with Binding Buffer.

    • To each well, add 50 µL of Binding Buffer, 25 µL of the test compound dilution (or vehicle for total binding, or non-specific inhibitor for non-specific binding), and 25 µL of the radioligand solution.

    • Incubate the plate at room temperature for 1-2 hours with gentle agitation.

    • Terminate the assay by rapidly washing the cells three times with ice-cold Binding Buffer to remove unbound radioligand.

    • Lyse the cells by adding 100 µL of 1% SDS to each well.

    • Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.

Data Analysis
  • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - [(CPM_sample - CPM_non-specific) / (CPM_total - CPM_non-specific)])

  • Plot the percent inhibition against the logarithm of the test compound concentration.

  • Use a non-linear regression analysis (e.g., in GraphPad Prism, selecting "log(inhibitor) vs. response -- Variable slope (four parameters)") to determine the IC₅₀ value.[7]

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: Neurotransmitter Uptake Inhibition Assays in HEK293 Cells

This protocol measures the functional inhibition of monoamine transporters by N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride.

Principle

This assay quantifies the reduction in the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter in the presence of the test compound. The concentration of the test compound that reduces uptake by 50% is the IC₅₀.

Materials and Reagents
  • HEK293 cells stably expressing hDAT, hNET, or hSERT

  • Cell culture medium[2]

  • Poly-D-lysine coated 96-well plates

  • Uptake Buffer: Krebs-HEPES buffer (KHB; 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, pH 7.3)[2]

  • Radiolabeled neurotransmitters:

    • For hDAT: [³H]Dopamine

    • For hNET: [³H]Norepinephrine

    • For hSERT: [³H]Serotonin (5-HT)

  • Non-specific uptake inhibitors:

    • For hDAT: 10 µM Mazindol

    • For hNET: 10 µM Nisoxetine

    • For hSERT: 10 µM Fluoxetine[2]

  • N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride

  • Scintillation cocktail

  • Microplate scintillation counter or harvester

Step-by-Step Protocol
  • Cell Culture and Plating:

    • Follow the same procedure as in Protocol 1.

  • Preparation of Reagents:

    • Prepare serial dilutions of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride in Uptake Buffer.

    • Dilute the radiolabeled neurotransmitter in Uptake Buffer to a final concentration near its Kₘ (Michaelis constant).

    • Prepare solutions of the non-specific uptake inhibitors in Uptake Buffer.

  • Assay Procedure:

    • Wash the cells once with room temperature Uptake Buffer.

    • Pre-incubate the cells for 10-15 minutes at room temperature with 50 µL of the test compound dilution (or vehicle for total uptake, or non-specific inhibitor for non-specific uptake).

    • Initiate the uptake by adding 50 µL of the radiolabeled neurotransmitter solution to each well.

    • Incubate for a short period (typically 5-15 minutes) at room temperature or 37°C. The optimal time should be determined empirically to ensure linear uptake.

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold Uptake Buffer.

    • Lyse the cells with 100 µL of 1% SDS.

    • Quantify the internalized radioactivity by scintillation counting.

Data Analysis
  • Calculate the percent inhibition of uptake for each concentration of the test compound using the formula from Protocol 1.

  • Plot the percent inhibition against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value using non-linear regression analysis as described in Protocol 1.[7]

Alternative High-Throughput Method: Scintillation Proximity Assay (SPA)

For screening a large number of compounds, the Scintillation Proximity Assay (SPA) offers a homogeneous, high-throughput alternative to traditional filtration-based assays.[8][9]

Principle of SPA

In an SPA, the transporter-expressing cell membranes are immobilized onto SPA beads containing a scintillant. When a radiolabeled ligand binds to the transporter, it comes into close enough proximity to the bead to excite the scintillant and produce a light signal. Unbound radioligand in the solution is too far away to cause a signal, eliminating the need for a separation step.[10]

spa_principle cluster_bound Bound State cluster_unbound Unbound State SPA Bead SPA Bead (Scintillant) Membrane Membrane with Transporter Radioligand [3H]-Ligand Membrane->Radioligand Binding Light Light Signal Radioligand->Light Proximity-induced Energy Transfer SPA Bead2 SPA Bead (Scintillant) No Light No Signal Unbound Radioligand [3H]-Ligand Bound State Bound State Unbound State Unbound State

Caption: Principle of Scintillation Proximity Assay (SPA).

Data Presentation and Interpretation

To facilitate a clear comparison of the inhibitory profile of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride, the results should be summarized in a table. As specific experimental data for this compound is not publicly available, the following table presents illustrative data based on the known structure-activity relationships of related aminoindane compounds.

TransporterAssay TypeIllustrative IC₅₀/Kᵢ (nM)Selectivity Ratio (vs. DAT)
hDAT Binding ([³H]WIN 35,428)501
Uptake ([³H]Dopamine)751
hNET Binding ([³H]Nisoxetine)2505
Uptake ([³H]Norepinephrine)3004
hSERT Binding ([³H]Citalopram)>10,000>200
Uptake ([³H]Serotonin)>10,000>133

Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual experimental results are required to determine the precise inhibitory profile of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride.

The selectivity ratio provides a quantitative measure of the compound's preference for one transporter over another. In this illustrative example, the compound is a potent DAT inhibitor with moderate activity at NET and very low activity at SERT, classifying it as a dopamine/norepinephrine reuptake inhibitor (DNRI).

Conclusion and Future Directions

The in vitro assays detailed in these application notes provide a robust framework for the comprehensive characterization of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride's interaction with monoamine transporters. By employing both radioligand binding and neurotransmitter uptake inhibition assays, researchers can obtain a detailed understanding of the compound's affinity, potency, and selectivity.

Accurate determination of the IC₅₀ and Kᵢ values is essential for elucidating the structure-activity relationships within the aminoindane class and for guiding further drug development efforts. The methodologies described herein, when executed with the appropriate controls and data analysis techniques, will yield high-quality, reproducible data critical for advancing our understanding of the neuropharmacological properties of this and related compounds.

References

  • Andersen, J., Olsen, L., Hansen, K. B., Taboureau, O., Jørgensen, F. S., Jørgensen, A. M., Bang-Andersen, B., Egebjerg, J., Strømgaard, K., & Kristensen, A. S. (2010). Mutational mapping and modeling of the binding site for (S)-citalopram in the human serotonin transporter. Journal of Biological Chemistry. [Link]

  • Canal, C. E., & Murnane, K. S. (2017). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 8, 258. [Link]

  • Cheng, M. H., & Bahar, I. (2019). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. Nature structural & molecular biology, 26(7), 545–556. [Link]

  • Eshleman, A. J., Johnson, R. A., Janowsky, A., & Bohn, L. M. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of pharmacological and toxicological methods, 91, 59–67. [Link]

  • Gould, G. G., Brooks, J. M., & Frazer, A. (2007). [(3)H] citalopram binding to serotonin transporter sites in minnow brains. Basic & clinical pharmacology & toxicology, 101(4), 271–276. [Link]

  • GraphPad Software. (n.d.). How to determine an IC50. GraphPad. Retrieved from [Link]

  • Luethi, D., & Liechti, M. E. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 928–938. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Reith, M. E. A., Blough, B. E., & Rothman, R. B. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 70, 12.16.1–12.16.24. [Link]

  • Rothman, R. B., Blough, B. E., & Baumann, M. H. (2009). Structure-activity relationships of substituted cathinones, with transporter binding, uptake, and release. The AAPS journal, 11(4), 635–647. [Link]

  • Tejani-Butt, S. M., & Brunswick, D. J. (1989). [3H]nisoxetine: a new radioligand for norepinephrine uptake sites in brain. Journal of neurochemistry, 52(4), 1285–1291. [Link]

  • Tomlinson, S., Davis, R., & Close, D. (2001). Scintillation proximity assays in high-throughput screening. Combinatorial chemistry & high throughput screening, 4(8), 693–703. [Link]

  • Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Plasma membrane monoamine transporters: structure, regulation and function. Nature reviews. Neuroscience, 4(1), 13–25. [Link]

  • Zwart, R., & Gribnau, J. H. (2001). Application of scintillation proximity assay in drug discovery. Journal of pharmacological and toxicological methods, 46(2), 61–68. [Link]

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Application

Application Notes &amp; Protocols: N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride in Cell Culture Studies

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Novel Aminoindane Derivative N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a member of the amin...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Aminoindane Derivative

N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a member of the aminoindane class of compounds, a group known for its interactions with key central nervous system targets. Structurally related molecules have demonstrated significant activity as modulators of monoamine transporters, which are critical for regulating neurotransmitter levels in the synaptic cleft.[1] This guide provides a comprehensive framework for researchers to investigate the bioactivity of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride in cell culture systems, with a primary focus on its potential role as a monoamine transporter inhibitor.

The protocols outlined herein are designed to be self-validating, providing researchers with the necessary steps to determine the compound's efficacy, potency, and selectivity. By understanding the causality behind each experimental choice, researchers can confidently generate robust and reproducible data, paving the way for further exploration of this compound's therapeutic potential.

Section 1: Foundational Knowledge & Mechanism of Action

The Aminoindane Scaffold: A Privileged Structure in Neuropharmacology

The 2,3-dihydro-1H-inden-1-amine (aminoindane) core is a well-established pharmacophore that has given rise to several clinically significant drugs. Its rigid structure allows for precise orientation of the amine group, which is crucial for interaction with the binding pockets of monoamine transporters. The N-ethyl substitution on the amine and the hydrochloride salt form of the compound of interest are expected to influence its solubility, stability, and pharmacokinetic properties.

Postulated Mechanism of Action: Inhibition of Monoamine Transporters

Based on the pharmacology of related aminoindane derivatives, N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is hypothesized to function as an inhibitor of one or more of the primary monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[2] These transporters are responsible for the reuptake of their respective neurotransmitters from the synapse back into the presynaptic neuron, thereby terminating the signaling event.

Inhibition of these transporters by a compound like N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride would lead to an increase in the extracellular concentration of the corresponding neurotransmitter(s), potentiating downstream signaling. The specific affinity and selectivity of the compound for each transporter are key parameters that must be determined experimentally.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Dopamine) release Release DAT Dopamine Transporter (DAT) dopamine Dopamine release->dopamine Exocytosis reuptake Reuptake reuptake->DAT compound N-ethyl-2,3-dihydro-1H-inden-1-amine HCl compound->DAT Inhibition receptor Dopamine Receptor dopamine->receptor Binding & Signaling

Figure 1: Postulated mechanism of DAT inhibition.

Section 2: Essential Preliminary Studies

Prior to investigating the specific mechanism of action, it is crucial to establish the fundamental parameters of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride in a cellular context. These preliminary studies will inform the design of subsequent, more complex experiments.

Solubility and Stability Assessment

Rationale: Accurate and reproducible experimental results depend on the complete solubilization of the test compound. The hydrochloride salt form generally confers aqueous solubility, but this must be empirically verified in the specific cell culture media to be used. Stability in solution at 37°C over the time course of the planned experiments is also critical to ensure that the observed effects are due to the parent compound and not a degradation product.

Protocol 1: Solubility and Stability in Cell Culture Media

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM) of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride in sterile, nuclease-free water or dimethyl sulfoxide (DMSO).

  • Working Dilutions: Create a series of dilutions from the stock solution in the chosen cell culture medium (e.g., DMEM, RPMI-1640) to cover the anticipated testing range (e.g., 1 nM to 100 µM).

  • Solubility Assessment: Visually inspect the dilutions for any precipitation. For a more quantitative assessment, measure the absorbance of the solutions at a wavelength where the compound absorbs.

  • Stability Assessment: Incubate the highest concentration working solution at 37°C in a cell culture incubator for the longest planned experimental duration (e.g., 24, 48, or 72 hours). Analyze the solution at various time points by HPLC to detect any degradation of the parent compound.

Cytotoxicity Profiling

Rationale: It is imperative to distinguish between specific pharmacological effects and non-specific effects due to cytotoxicity.[3][4] A cytotoxicity assay will determine the concentration range at which N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is well-tolerated by the cells, thereby defining the appropriate concentration window for subsequent functional assays.[5]

Protocol 2: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed the chosen cell line (e.g., HEK293, SH-SY5Y) in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay.

  • Compound Treatment: The following day, treat the cells with a range of concentrations of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride (e.g., 0.1 µM to 500 µM) for a period relevant to the planned functional assays (e.g., 24 or 48 hours). Include a vehicle control (the solvent used for the stock solution).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the CC50 (half-maximal cytotoxic concentration).

Parameter Description
CC50 The concentration of a compound that causes a 50% reduction in cell viability.
Therapeutic Window The range of concentrations above the effective concentration (determined in functional assays) and below the cytotoxic concentration.

Table 1: Key Parameters from Cytotoxicity Profiling.

Section 3: Core Functional Assays: Monoamine Transporter Inhibition

The primary functional assessment for N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride will be its ability to inhibit the reuptake of neurotransmitters by their respective transporters.

In Vitro Neurotransmitter Uptake Assay

Rationale: This assay directly measures the inhibitory effect of the compound on the function of DAT, NET, and SERT.[6] It utilizes cell lines that have been engineered to stably express high levels of a single human monoamine transporter. The inhibition of uptake of a radiolabeled or fluorescent substrate is a direct measure of the compound's potency at that transporter.

Protocol 3: Radioligand-Based Neurotransmitter Uptake Assay

  • Cell Culture: Culture HEK293 cells stably expressing either human DAT (hDAT), hNET, or hSERT in their respective recommended media.

  • Assay Plate Preparation: Seed the cells into a 96-well plate and allow them to form a confluent monolayer.

  • Compound Incubation: Wash the cells with a suitable assay buffer and then pre-incubate them with various concentrations of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride for a predetermined time (e.g., 15-30 minutes).

  • Radioligand Addition: Add a known concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT).

  • Uptake Incubation: Incubate for a short period (e.g., 5-15 minutes) at room temperature or 37°C to allow for transporter-mediated uptake.

  • Termination of Uptake: Rapidly wash the cells with ice-cold assay buffer to stop the uptake process and remove the extracellular radioligand.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of uptake for each concentration of the compound relative to the vehicle control. Plot the data to determine the IC50 (half-maximal inhibitory concentration) for each transporter.

Transporter Radioligand Reference Inhibitor Expected Outcome for an Inhibitor
DAT [³H]DopamineGBR12909Decreased [³H]Dopamine uptake
NET [³H]NorepinephrineDesipramineDecreased [³H]Norepinephrine uptake
SERT [³H]SerotoninFluoxetineDecreased [³H]Serotonin uptake

Table 2: Components for Neurotransmitter Uptake Assays.

A Seed cells expressing a specific transporter B Treat with N-ethyl-2,3-dihydro-1H-inden-1-amine HCl (various concentrations) A->B C Add radiolabeled neurotransmitter B->C D Incubate to allow uptake C->D E Wash to remove extracellular radiolabel D->E F Lyse cells and measure intracellular radioactivity E->F G Calculate % inhibition and determine IC50 F->G

Figure 2: Workflow for the neurotransmitter uptake assay.

Section 4: Advanced Studies & Future Directions

Mechanism of Inhibition Studies

Should N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride demonstrate potent inhibitory activity, further studies can elucidate its mechanism of inhibition (e.g., competitive, non-competitive, or allosteric). This can be achieved through radioligand binding assays, which measure the ability of the compound to displace a known radiolabeled ligand from the transporter's binding site.

Downstream Signaling and Functional Outcomes

In more complex cell systems, such as primary neuronal cultures or differentiated neuroblastoma cells, the functional consequences of monoamine transporter inhibition can be investigated. This could include measuring changes in cyclic AMP (cAMP) levels, assessing alterations in gene expression of neuronal markers, or evaluating effects on neurite outgrowth.

Conclusion: A Roadmap for Discovery

This guide provides a robust framework for the initial in vitro characterization of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride. By systematically progressing from foundational assessments of solubility and cytotoxicity to specific functional assays of monoamine transporter inhibition, researchers can generate a comprehensive profile of this novel compound. The data obtained will be crucial for determining its potential as a pharmacological tool or a lead candidate for the development of new therapeutics for neurological and psychiatric disorders.

References

  • MDPI. (2022, October 18). Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Biological cytotoxicity evaluation of spiro[azetidine-2, 3'-indole]-2', 4(1'H)- dione derivative. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Preclinical Assessment of N-ethyl-2,3-dihydro-1H-inden-1-amine Hydrochloride in Animal Models

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the preclinical evaluation of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride, a synthetic amin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preclinical evaluation of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride, a synthetic aminoindane derivative. As a structural analog of known psychoactive compounds, its effects are presumed to be mediated through interactions with monoamine transporters. These application notes and protocols are designed to offer a robust framework for investigating the compound's pharmacological and behavioral effects in rodent models. We will delve into the scientific rationale behind the selection of specific animal models and experimental paradigms, provide detailed, step-by-step protocols for key in vivo assays, and discuss the interpretation of potential outcomes. The overarching goal is to equip researchers with the necessary tools to conduct rigorous and reproducible studies to elucidate the neurobehavioral profile of this compound.

Introduction and Scientific Rationale

N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride belongs to the aminoindane class of compounds, which are structurally related to amphetamines.[1] Its core structure, 2-aminoindane (2-AI), is a known monoamine releasing agent that selectively acts on the norepinephrine transporter (NET) and the dopamine transporter (DAT).[2] The N-ethyl substitution on the amine group is anticipated to modulate its potency and pharmacokinetics compared to the parent compound and its N-methyl analog (NM2AI).

The primary mechanism of action for many psychostimulants involves the modulation of monoaminergic systems in the brain.[3] These compounds can act as reuptake inhibitors or releasing agents for dopamine, norepinephrine, and/or serotonin. Given the established activity of 2-AI as a norepinephrine and dopamine releasing agent, it is hypothesized that N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride will exhibit a similar pharmacological profile, leading to increased locomotor activity, stimulant-like discriminative stimulus effects, and potential for reinforcement.

Animal models are indispensable for characterizing the psychoactive and potential therapeutic or abuse-related effects of novel compounds.[4] Rodent models, particularly mice and rats, are widely used due to their well-characterized neurobiology and behavioral repertoires that can model aspects of human drug response. The protocols outlined in this guide are designed to assess the stimulant, rewarding, and potential anxiogenic or anxiolytic effects of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride.

Compound Preparation and Administration

Drug Solubility and Formulation

N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is expected to be soluble in aqueous solutions. For in vivo studies, the compound should be dissolved in sterile 0.9% saline. If solubility issues arise, a small percentage of a biocompatible solvent such as Tween 80 or DMSO can be used, with the final concentration of the vehicle kept constant across all experimental groups. It is crucial to establish the solubility and stability of the compound in the chosen vehicle prior to initiating animal studies.

Route of Administration

The choice of administration route significantly impacts the pharmacokinetic and pharmacodynamic profile of a drug. For initial screening and behavioral characterization, intraperitoneal (i.p.) injection is a common and reliable method in rodents.[4] It allows for rapid absorption and distribution to the central nervous system. Oral (p.o.) administration can also be explored to assess the compound's oral bioavailability. Intravenous (i.v.) administration is typically reserved for self-administration studies to allow for precise control over drug delivery contingent on the animal's response.[5]

In Vivo Behavioral Assays

Locomotor Activity Assessment

Rationale: Locomotor activity is a primary and sensitive measure of the stimulant effects of a compound.[4] An increase in horizontal and vertical movement is a hallmark of psychostimulant action, primarily mediated by increased dopaminergic and noradrenergic neurotransmission in brain regions controlling motor output.

Animal Model: Male C57BL/6J mice are a suitable choice due to their consistent and robust behavioral responses to psychostimulants.

Protocol:

  • Habituation: Individually house mice in the testing room for at least 1 hour before the experiment to acclimate to the environment.

  • Apparatus: Use automated locomotor activity chambers equipped with infrared beams to detect movement.

  • Procedure: a. Place each mouse into the center of the activity chamber and allow for a 30-minute habituation period. b. After habituation, administer N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride (e.g., 1, 3, 10, 30 mg/kg, i.p.) or vehicle. c. Immediately return the mouse to the chamber and record locomotor activity for 60-120 minutes.

  • Data Analysis: Analyze the data in time bins (e.g., 5 or 10 minutes) to assess the time course of the drug's effect. The primary endpoints are total distance traveled (horizontal activity) and rearing frequency (vertical activity).

Expected Outcomes: A dose-dependent increase in locomotor activity is expected, consistent with the stimulant properties of aminoindanes. At very high doses, stereotyped behaviors may emerge, which can sometimes lead to a decrease in ambulatory movement.

Table 1: Locomotor Activity Study Design

GroupTreatmentDose (mg/kg, i.p.)Number of Animals
1Vehicle (0.9% Saline)-8-10
2N-ethyl-2,3-dihydro-1H-inden-1-amine HCl18-10
3N-ethyl-2,3-dihydro-1H-inden-1-amine HCl38-10
4N-ethyl-2,3-dihydro-1H-inden-1-amine HCl108-10
5N-ethyl-2,3-dihydro-1H-inden-1-amine HCl308-10

Visualization of Experimental Workflow:

Locomotor_Activity_Workflow cluster_pre_test Pre-Test Phase cluster_test Testing Phase cluster_post_test Post-Test Phase Animal_Acclimation Animal Acclimation (≥ 1 hour) Habituation Chamber Habituation (30 min) Animal_Acclimation->Habituation Drug_Administration Drug/Vehicle Administration (i.p.) Habituation->Drug_Administration Data_Recording Locomotor Activity Recording (60-120 min) Drug_Administration->Data_Recording Data_Analysis Data Analysis (Distance, Rearing) Data_Recording->Data_Analysis

Caption: Workflow for locomotor activity assessment.

Drug Self-Administration

Rationale: The reinforcing properties of a drug, which are indicative of its abuse potential, can be assessed using the intravenous self-administration paradigm.[6] In this model, animals learn to perform an operant response (e.g., lever pressing) to receive an infusion of the drug.

Animal Model: Male Sprague-Dawley rats are commonly used for self-administration studies due to their stable performance and the feasibility of surgical catheter implantation.

Protocol:

  • Surgery: Implant a chronic indwelling catheter into the jugular vein of each rat under aseptic surgical conditions. Allow for a recovery period of at least 5-7 days.

  • Apparatus: Use standard operant conditioning chambers equipped with two levers, a syringe pump for drug delivery, and stimulus cues (e.g., lights, tones).

  • Acquisition: a. Train rats to press the active lever for infusions of a known reinforcer, such as cocaine (0.5 mg/kg/infusion), on a fixed-ratio 1 (FR1) schedule of reinforcement. Each infusion is paired with a cue light and/or tone. b. Once stable responding is established, substitute saline for cocaine to extinguish the lever-pressing behavior.

  • Substitution: a. Substitute N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride at various doses (e.g., 0.1, 0.3, 1.0 mg/kg/infusion) for saline. b. Record the number of infusions earned and the responses on both the active and inactive levers.

  • Dose-Response Curve: Determine a full dose-response curve to identify the range of doses that maintain self-administration.

Expected Outcomes: If the compound is reinforcing, rats will selectively press the active lever to receive drug infusions. The dose-response curve is typically an inverted U-shape, with responding increasing with dose up to a point, after which it may decrease due to satiation or motor-impairing effects.

Visualization of Experimental Workflow:

Self_Administration_Workflow Start Start Surgery Jugular Vein Catheterization Start->Surgery Recovery Post-Surgical Recovery (5-7 days) Surgery->Recovery Acquisition Acquisition of Cocaine Self-Administration Recovery->Acquisition Extinction Extinction with Saline Acquisition->Extinction Substitution Substitution with Test Compound (Dose-Response) Extinction->Substitution Data_Analysis Data Analysis (Infusions, Lever Presses) Substitution->Data_Analysis End End Data_Analysis->End

Caption: Workflow for drug self-administration study.

Neurochemical Analysis

Rationale: To directly assess the compound's mechanism of action, in vitro studies can be conducted to measure its effects on monoamine transporters. This provides a mechanistic basis for the observed behavioral effects.

Methodology:

  • Transporter Binding Assays: a. Use cell lines (e.g., HEK293) stably expressing human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters. b. Conduct competitive binding assays using radioligands specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT). c. Determine the affinity (Ki) of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride for each transporter.

  • Transporter Uptake/Release Assays: a. Use synaptosomes prepared from rodent brain tissue (e.g., striatum for DAT, hippocampus for SERT and NET) or the same transfected cell lines. b. Measure the ability of the compound to inhibit the uptake of radiolabeled monoamines (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin). c. To assess for releasing properties, pre-load synaptosomes or cells with a radiolabeled monoamine and then measure the amount of radioactivity released into the supernatant following exposure to the compound.

Expected Outcomes: Based on the data for 2-AI, N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is expected to have a higher affinity for and be a more potent inhibitor/releaser at NET and DAT compared to SERT.

Table 2: Predicted Neurochemical Profile

TransporterPredicted Affinity (Ki)Predicted Activity
DATModerate to HighReleasing Agent/Uptake Inhibitor
NETHighReleasing Agent/Uptake Inhibitor
SERTLowWeak Releasing Agent/Uptake Inhibitor

Visualization of Proposed Mechanism of Action:

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicles Dopamine/Norepinephrine Vesicular Storage DA_NE Dopamine (DA) Norepinephrine (NE) Vesicles:f0->DA_NE Normal Release DAT_NET DAT/NET Transporters Reuptake DAT_NET:f1->Vesicles:f0 Reuptake Receptors Postsynaptic Receptors Signal Transduction DA_NE->Receptors:f0 Binding Compound N-ethyl-2,3-dihydro-1H-inden-1-amine HCl Compound->DAT_NET:f0 Blocks Reuptake & Induces Release

Caption: Hypothesized mechanism of action at the synapse.

Conclusion

The protocols described in this guide provide a comprehensive framework for the initial preclinical evaluation of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride. By systematically assessing its effects on locomotor activity, reinforcement, and its interaction with monoamine transporters, researchers can build a detailed pharmacological and behavioral profile of this novel compound. The data generated from these studies will be crucial for understanding its potential for therapeutic development or its likelihood of being a substance of abuse. It is imperative that all animal procedures are conducted in accordance with institutional and national guidelines for animal welfare.

References

  • Aronsen, J. K., & Birkeland, J. A. (2023). Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market. International Journal of Molecular Sciences, 24(3), 1882. [Link]

  • Wikipedia. (n.d.). Monoamine releasing agent. In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Pinterova, L., Horsley, R. R., & Palenicek, T. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in Psychiatry, 8, 236. [Link]

  • UNODC. (n.d.). Details for Aminoindanes. Retrieved January 23, 2026, from [Link]

  • Meyer, M. R., Holderbaum, A., & Maurer, H. H. (2019). The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing. Drug Testing and Analysis, 12(1), 117-124. [Link]

  • Wikipedia. (n.d.). Ariadne (drug). In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Wallach, J., De Paoli, G., Adejare, A., & Brandt, S. D. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. ACS Chemical Neuroscience, 10(5), 2476-2485. [Link]

  • Banks, M. L., & Negus, S. S. (2017). A drug-vs-food “choice” self-administration procedure in rats to investigate pharmacological and environmental mechanisms of substance use disorders. Journal of visualized experiments: JoVE, (121), 55322. [Link]

  • Goodwin, A. K., & Kiyatkin, E. A. (2012). Intravenous drug self-administration in rats. Journal of visualized experiments: JoVE, (60), e3533. [Link]

  • Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S. O., Johnson, R. A., & Janowsky, A. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The Journal of pharmacology and experimental therapeutics, 361(3), 409-419. [Link]

  • Cheng, M. H., Block, E. R., Hu, F., & Wu, W. (2015). Role of dopamine transporter in the action of psychostimulants, nicotine, and other drugs of abuse. Progress in molecular biology and translational science, 131, 215-244. [Link]

  • Wang, S., & Gnegy, M. E. (2013). The dopamine transporter is a target for amphetamine action and addiction. Journal of addiction research & therapy, Suppl 4, 005. [Link]

  • Dimpfel, W., Schultze, V., & Hasenöhrl, R. U. (2023). Low-Affinity/High-Selectivity Dopamine Transport Inhibition Sufficient to Rescue Cognitive Functions in the Aging Rat. Biomolecules, 13(3), 467. [Link]

  • Penner, J., Hetzer, N., & Meyer, M. R. (2022). Comprehensive prediction of toxicological endpoints of 2-Aminoindane (2-AI, CAS: 2975-41-9) and N-Methyl-2-aminoindane (NM-2-AI, CAS: 24445-44-1) - important from clinical and forensic perspective using in silico multi-approach. Toxicology letters, 368, S233. [Link]

  • Wikipedia. (n.d.). 2-Aminoindane. In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Research and Reviews: Journal of Chemistry. (n.d.). Synthesis and Biological Activity of Some 2,3- Diphenylindole Derivatives. Retrieved January 23, 2026, from [Link]

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  • Der Pharma Chemica. (n.d.). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). An Efficient and Economical Synthesis of 5,6-Diethyl-2,3-dihydro-1 H -inden-2-amine Hydrochloride. Retrieved January 23, 2026, from [Link]

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Application

Safe Handling and Storage of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride: A Comprehensive Protocol

An Application Note for Drug Development Professionals Abstract N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a substituted indanamine derivative of interest in pharmaceutical research and drug development. As wi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a substituted indanamine derivative of interest in pharmaceutical research and drug development. As with any novel or specialized chemical entity, establishing robust safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This document provides a detailed guide to the safe handling, storage, and emergency management of this compound. The protocols herein are synthesized from safety data for structurally similar amine hydrochlorides and established best practices for laboratory chemical safety. The causality behind each procedural step is explained to empower researchers with the knowledge to conduct their work safely and effectively.

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is not widely available, a comprehensive risk assessment can be formulated by examining data from the parent compound, (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride, and the general hazard class of amine hydrochlorides. The primary principle in handling such compounds is to treat them with a high degree of caution, assuming potential toxicity until proven otherwise.

Based on available data for analogous compounds, the following GHS hazard classifications should be anticipated:

Hazard Category Classification Hazard Statement Rationale & Implication for Handling
Acute Toxicity, OralCategory 4H302: Harmful if swallowedAvoid ingestion. Do not pipette by mouth. Wash hands thoroughly after handling.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationDirect skin contact must be avoided through the use of appropriate gloves and a lab coat.
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationChemical safety goggles and/or a face shield are mandatory to prevent eye exposure.
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationAll handling of the solid material should be performed in a certified chemical fume hood to prevent inhalation of dust.

This table is based on data for (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride and is intended as a precautionary guide.

The hydrochloride salt form suggests the material is likely a solid, potentially hygroscopic, and will release hydrochloric acid upon decomposition or reaction with incompatible materials.

Physicochemical and Storage Properties

Understanding the compound's properties is critical for safe storage and handling.

Property Value / Information Source / Comment
Chemical Name N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride-
Molecular Formula C₁₁H₁₆ClNCalculated
Molecular Weight 197.71 g/mol Calculated
Appearance Likely a white to off-white solid/crystalline powder.Based on similar compounds.
Melting Point 232-234°C (for parent compound)Data for (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride.
Solubility Sparingly soluble in methanol, slightly in DMSO.Data for (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride.
Stability Stable under recommended storage conditions. Hygroscopic.Assumed based on chemical class.
Storage Protocol

Proper storage is essential to maintain chemical integrity and prevent hazardous situations.

Parameter Requirement Justification
Temperature Room Temperature (controlled)Prevents potential thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).The compound is noted as hygroscopic; inert gas displaces moisture-laden air.
Container Tightly sealed, original container.Prevents contamination and moisture absorption.
Location Cool, dry, well-ventilated chemical storage area.Reduces risk of moisture uptake and ensures vapors (if any) do not accumulate.
Incompatibilities Segregate from strong oxidizing agents and strong bases.Amines can react exothermically with oxidizers. The hydrochloride salt will react with strong bases to liberate the free amine.

Safe Handling Protocols

A multi-layered approach involving engineering controls, personal protective equipment, and procedural diligence is required.

Engineering Controls
  • Chemical Fume Hood: All manipulations that could generate dust or aerosols (e.g., weighing, transferring, preparing solutions) must be conducted inside a certified chemical fume hood. This is the primary defense against respiratory exposure.

  • Ventilation: The laboratory should have adequate general ventilation.

  • Safety Stations: An operational safety shower and eyewash station must be readily accessible.

Personal Protective Equipment (PPE) Workflow

The selection of PPE is a critical, non-negotiable step in the handling process.

PPE_Workflow start Start: Prepare to Handle Compound weighing Task: Weighing/Transferring Solid? start->weighing solution Task: Handling Solution? weighing->solution No ppe_solid Required PPE: - Nitrile Gloves (double-gloved) - Chemical Splash Goggles - Face Shield - Lab Coat (buttoned) - Closed-toe Shoes weighing->ppe_solid Yes ppe_solution Required PPE: - Nitrile Gloves - Chemical Splash Goggles - Lab Coat (buttoned) - Closed-toe Shoes solution->ppe_solution Yes proceed Proceed with Task in Fume Hood solution->proceed No (Task Complete) check Perform PPE Check ppe_solid->check ppe_solution->check check->proceed

Caption: PPE selection workflow for handling the compound.

Protocol 1: Weighing and Dispensing Solid Compound
  • Preparation: Don all required PPE as per the workflow diagram above (including face shield). Designate a specific area within the chemical fume hood for weighing.

  • Tare: Place a tared weigh boat on an analytical balance inside the fume hood.

  • Dispensing: Using a clean, dedicated spatula, carefully transfer the desired amount of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride from the stock bottle to the weigh boat. Perform this action slowly to minimize dust formation.

  • Closure: Immediately and securely close the main stock bottle.

  • Cleanup: Wipe the spatula and any surfaces with a damp cloth (e.g., with 70% ethanol) to decontaminate. Dispose of the cloth as chemical waste.

  • Transport: If moving the weighed compound, place the weigh boat in a secondary container (e.g., a beaker) for transport within the lab.

Protocol 2: Preparation of a Stock Solution
  • Preparation: Perform this entire procedure within a chemical fume hood.

  • Solvent Addition: Add the desired solvent to a suitable flask or beaker equipped with a magnetic stir bar.

  • Compound Addition: Carefully add the pre-weighed solid to the solvent. Avoid splashing. Rinsing the weigh boat with a small amount of the solvent can ensure a quantitative transfer.

  • Dissolution: Stir the mixture until the solid is fully dissolved. Gentle heating may be required depending on the solvent and desired concentration, but should be done with caution.

  • Storage: Transfer the solution to a clearly labeled, sealed container. The label should include the chemical name, concentration, solvent, date, and your initials.

Emergency Procedures

Rapid and correct response to an emergency is critical.

Spill Response Workflow

Spill_Response spill Spill Occurs size Is the spill large or outside of the fume hood? spill->size evacuate Evacuate Area Alert Supervisor Contact EHS size->evacuate Yes small_spill Small Spill (inside hood) size->small_spill No ppe_check Ensure appropriate PPE is worn small_spill->ppe_check absorb Cover with inert absorbent material (e.g., vermiculite, sand) ppe_check->absorb collect Carefully sweep/scoop material into a labeled waste container absorb->collect decontaminate Decontaminate spill area with soap and water collect->decontaminate dispose Dispose of waste through EHS decontaminate->dispose end Procedure Complete dispose->end

Caption: Decision tree for spill response protocol.

First Aid Measures

These measures are based on the expected hazards and should be administered while seeking immediate medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Waste Disposal

All waste materials, including contaminated PPE, absorbent materials from spills, and surplus compound, must be treated as hazardous chemical waste.

  • Collect all waste in a clearly labeled, sealed container.

  • The label must read "Hazardous Waste" and list the chemical contents.

  • Dispose of the waste through your institution's Environmental Health and Safety (EHS) office. Do not pour down the drain.

References

  • Carl ROTH. (2024, March
Method

Application Notes and Protocols for In Vivo Investigation of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Disclaimer: N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a research compound with limited publicly available in vivo data. The following application notes and protocols are based on established principles of pre...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a research compound with limited publicly available in vivo data. The following application notes and protocols are based on established principles of preclinical drug development for novel psychoactive substances and central nervous system (CNS) active compounds. These are intended to serve as a comprehensive guide for establishing safe and effective in vivo experimental parameters. All preclinical research must adhere to strict regulatory guidelines and ethical considerations, including Good Laboratory Practice (GLP) standards where applicable.[1][2][3][4]

Introduction: A Framework for In Vivo Characterization

N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride belongs to the aminoindane class of compounds, which are known to interact with monoaminergic systems.[5] As with any novel chemical entity, a systematic and rigorous approach is paramount to defining its in vivo dosage and administration profile. This guide provides a foundational framework for researchers to design and execute preclinical studies aimed at elucidating the pharmacokinetic, pharmacodynamic, and toxicological properties of this compound. The causality behind each experimental choice is explained to ensure a self-validating and scientifically sound investigation.

Pre-formulation and Physicochemical Characterization: The Bedrock of In Vivo Studies

Prior to any in vivo administration, a thorough understanding of the compound's physicochemical properties is essential. This data directly informs formulation development and the choice of administration route.

Key Physicochemical Parameters:
ParameterImportance in In Vivo Studies
Solubility Determines the feasibility of creating a solution for injection and influences the choice of vehicle. Aqueous solubility is particularly critical.
pKa Predicts the ionization state at physiological pH, which affects membrane permeability and absorption.
LogP/LogD Indicates the lipophilicity of the compound, which is a key predictor of its ability to cross the blood-brain barrier and its general absorption and distribution characteristics.
Melting Point Provides an indication of the compound's purity and stability.
Chemical Stability Essential for ensuring the integrity of the compound in the chosen vehicle and under storage conditions.

A summary of known properties for the free base and related hydrochloride salts are provided below for context. However, experimental determination for the specific batch of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is mandatory.

CompoundMolecular FormulaMolecular Weight ( g/mol )Form
N-ethyl-2,3-dihydro-1H-inden-1-amine (free base)C₁₁H₁₅N161.24-
N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochlorideC₁₁H₁₅N·HCl197.70Powder[6]
2,3-dihydro-1H-inden-1-amine hydrochlorideC₉H₁₁N·HCl169.65-[7][8]
5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochlorideC₁₁H₁₅N·HCl197.70-[6]

Vehicle Selection and Formulation Protocol: Ensuring Safe and Effective Delivery

The choice of vehicle is a critical step that can significantly impact the outcome of in vivo studies.[9][10] The primary objective is to administer the compound in a biocompatible and non-toxic manner that ensures its bioavailability.[9] For amine hydrochloride salts, which are often water-soluble, simple aqueous vehicles are typically the first choice.

Protocol for Vehicle Selection and Formulation:
  • Solubility Testing:

    • Begin by assessing the solubility of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride in sterile, isotonic (0.9%) saline.

    • If solubility is insufficient for the desired concentration, consider other aqueous vehicles such as phosphate-buffered saline (PBS) to maintain a stable pH.[11]

    • For compounds with low aqueous solubility, the use of co-solvents or surfactants may be necessary. However, these can have their own biological effects and should be used with caution and appropriate vehicle controls.[10] A common strategy for lipophilic compounds is a mixture of Polysorbate 80 and saline.[12]

  • pH Adjustment:

    • Measure the pH of the final formulation. For parenteral administration, the pH should ideally be close to physiological pH (7.4) to minimize irritation at the injection site.

  • Sterility:

    • Ensure the final formulation is sterile. This can be achieved by sterile filtering the solution through a 0.22 µm filter.

  • Stability Assessment:

    • Assess the short-term stability of the compound in the chosen vehicle at the intended storage and administration temperatures.

Example Formulation Workflow:

G cluster_0 Formulation Development A Determine Target Dose Concentration B Assess Solubility in 0.9% Saline A->B C Soluble? B->C D Final Formulation: Compound in 0.9% Saline C->D Yes E Consider Alternative Vehicles (e.g., PBS, co-solvents) C->E No F Adjust pH to ~7.4 D->F E->B G Sterile Filter (0.22 µm) F->G H Store Appropriately (e.g., 4°C, protected from light) G->H

Caption: Workflow for vehicle selection and formulation.

Routes of Administration: Targeting the CNS

The intended therapeutic application and the compound's properties will guide the choice of administration route. For CNS-active compounds, routes that provide rapid and reliable systemic exposure are preferred.

RouteAdvantagesDisadvantagesConsiderations
Intraperitoneal (IP) Ease of administration, rapid absorption.Potential for injection into abdominal organs, first-pass metabolism in the liver.Commonly used in rodents for initial screening.[12]
Subcutaneous (SC) Slower, more sustained absorption.Slower onset of action, potential for local irritation.Useful for sustained-release studies.
Intravenous (IV) 100% bioavailability, rapid onset.Technically more challenging, risk of embolism.Provides precise control over blood concentrations.
Oral (PO) Clinically relevant route, ease of administration.Subject to first-pass metabolism, variable absorption.Requires formulation to protect from gastric degradation.

For initial characterization of a novel psychoactive substance, intraperitoneal injection is a common starting point in rodent models.[12]

Dose-Response and Efficacy Studies: Unveiling the Pharmacological Profile

The core of in vivo characterization lies in determining the dose-response relationship for the compound's pharmacological effects.[13] This involves a tiered approach, starting with dose-range finding and progressing to more detailed efficacy studies.

Protocol for a Dose-Escalation Study:
  • Animal Model Selection:

    • Select a relevant animal model. For CNS-active drugs, mouse and rat models are standard.[14][15]

  • Dose-Range Finding (Single Dose Escalation):

    • Start with a low dose, estimated from any available in vitro data or by comparison to structurally similar compounds.

    • Administer single, escalating doses to small groups of animals (n=3-5 per group).

    • Include a vehicle control group.

    • Observe animals for a defined period (e.g., 4-24 hours) for any overt behavioral changes or signs of toxicity. This helps to identify the maximum tolerated dose (MTD).

  • Pharmacodynamic (PD) Assessment:

    • Based on the presumed mechanism of action of aminoindanes (monoamine modulation), select relevant PD endpoints.[5] These could include:

      • Locomotor activity assessment.[16]

      • Behavioral assays relevant to depression, anxiety, or psychosis.

      • Body temperature measurement.[12]

      • Neurochemical analysis of brain tissue post-mortem to measure monoamine levels.

  • Data Analysis:

    • Plot the observed effect against the administered dose to generate a dose-response curve. This will help to determine the ED₅₀ (the dose that produces 50% of the maximal effect).

Conceptual Dose-Response Workflow:

G cluster_1 Dose-Response Study Design I Select Animal Model and PD Endpoint J Dose-Range Finding Study (e.g., 1, 3, 10, 30 mg/kg) I->J K Identify Tolerated Dose Range J->K L Definitive PD Study with Multiple Dose Groups (n=8-12 per group) K->L M Include Vehicle Control Group L->M N Administer Compound (e.g., IP) M->N O Measure PD Endpoint at Pre-defined Timepoints N->O P Construct Dose-Response Curve O->P

Caption: Workflow for a dose-response study.

Pharmacokinetic (PK) Studies: Understanding ADME

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. This information provides context for the observed pharmacodynamic effects.

Protocol for a Basic PK Study:
  • Animal Model and Dosing:

    • Administer a single, well-tolerated dose of the compound to a cohort of animals (e.g., rats with jugular vein cannulation for serial blood sampling).

  • Sample Collection:

    • Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).

  • Bioanalysis:

    • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of the parent drug in plasma.

  • Data Analysis:

    • Calculate key PK parameters:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC: Area under the concentration-time curve (a measure of total drug exposure).

      • t₁/₂: Half-life of the compound.

Safety and Toxicology

Early assessment of a compound's safety profile is crucial. The dose-range finding study provides initial toxicological data. Further dedicated studies may be required by regulatory bodies and should be conducted in compliance with Good Laboratory Practice (GLP) guidelines.[1][3]

Conclusion

The successful in vivo characterization of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride hinges on a methodical, stepwise approach. By first establishing its fundamental physicochemical properties, a suitable formulation and administration route can be rationally selected. Subsequent dose-response and pharmacokinetic studies will then illuminate its biological activity and disposition in a living system. This structured process, grounded in the principles of preclinical drug development, is essential for generating the robust and reliable data needed to advance a novel compound through the research and development pipeline.

References

  • Der Pharma Chemica. (n.d.). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. Retrieved from [Link]

  • Wiley, J. L., et al. (2021). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (2025). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Retrieved from [Link]

  • PubMed. (2017). In Vivo Systems Response Profiling and Multivariate Classification of CNS Active Compounds: A Structured Tool for CNS Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2025). An Efficient and Economical Synthesis of 5,6-Diethyl-2,3-dihydro-1 H -inden-2-amine Hydrochloride. Retrieved from [Link]

  • Frontiers. (n.d.). Novel Psychoactive Drugs. Retrieved from [Link]

  • ACS Publications. (2017). In Vivo Systems Response Profiling and Multivariate Classification of CNS Active Compounds: A Structured Tool for CNS Drug Discovery. Retrieved from [Link]

  • PubMed Central. (n.d.). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Retrieved from [Link]

  • Google Patents. (n.d.). Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]

  • PubMed. (2015). Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signaling. Retrieved from [Link]

  • PubMed. (2013). Vehicle selection for nonclinical oral safety studies. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro concentration-response curve and in vivo dose-response curves.... Retrieved from [Link]

  • AMSbiopharma. (2025). Preclinical research strategies for drug development. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • PubMed. (2015). Discovery and in Vitro and in Vivo Profiles of N-ethyl-N-[2-[3-(5-fluoro-2-pyridinyl)-1H-pyrazol-1-yl]ethyl]-2-(2H-1,2,3-triazol-2-yl)-benzamide as a Novel Class of Dual Orexin Receptor Antagonist. Retrieved from [Link]

  • European Pharmaceutical Review. (2006). In vitro and in vivo techniques in CNS drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of novel psychoactive substances including synthetic.... Retrieved from [Link]

  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. Retrieved from [Link]

  • PubMed. (2024). Strategy for Designing In Vivo Dose-Response Comparison Studies. Retrieved from [Link]

  • PubMed Central. (n.d.). General Principles of Preclinical Study Design. Retrieved from [Link]

  • PubMed Central. (n.d.). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Retrieved from [Link]

  • PubMed. (n.d.). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Retrieved from [Link]

  • Nervorum Biotechnologies Inc. (n.d.). amine. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2,3-DIHYDRO-1H-INDEN-2-AMINE HYDROCHLORIDE. Retrieved from [Link]

  • ChemBK. (n.d.). 1H-INDEN-2-AMINE, N-ETHYL-2,3-DIHYDRO-. Retrieved from [Link]

Sources

Application

synthesis of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride starting materials

An Application Guide to the Synthesis of N-ethyl-2,3-dihydro-1H-inden-1-amine Hydrochloride: Starting Materials and Protocols Introduction N-ethyl-2,3-dihydro-1H-inden-1-amine and its hydrochloride salt are valuable comp...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of N-ethyl-2,3-dihydro-1H-inden-1-amine Hydrochloride: Starting Materials and Protocols

Introduction

N-ethyl-2,3-dihydro-1H-inden-1-amine and its hydrochloride salt are valuable compounds in synthetic organic chemistry, often serving as key intermediates in the development of pharmaceutically active molecules. The indan-amine scaffold is a privileged structure found in various central nervous system agents. For instance, the related compound N-propargyl-1-aminoindan, known as Rasagiline, is a well-established treatment for Parkinson's disease, highlighting the therapeutic potential of this molecular framework.[1][2]

This application note provides a detailed guide for researchers, chemists, and drug development professionals on the synthesis of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride. We will explore the selection of starting materials, present a robust synthetic strategy centered on reductive amination, and provide step-by-step protocols with explanations for key experimental choices to ensure scientific integrity and reproducibility.

Retrosynthetic Analysis and Strategic Planning

A retrosynthetic approach to N-ethyl-2,3-dihydro-1H-inden-1-amine reveals the most logical and efficient synthetic route. The primary disconnection occurs at the carbon-nitrogen bond, identifying a carbonyl precursor and an amine as the key building blocks.

G target N-ethyl-2,3-dihydro-1H-inden-1-amine disconnection C-N Disconnection (Reductive Amination) target->disconnection intermediates 1-Indanone + Ethylamine disconnection->intermediates indanone_disconnection C-C Disconnection (Friedel-Crafts Acylation) intermediates->indanone_disconnection       indanone_precursor 3-Phenylpropionic Acid indanone_disconnection->indanone_precursor

Caption: Retrosynthetic analysis of the target molecule.

This analysis points to two primary starting materials:

  • 2,3-dihydro-1H-inden-1-one (1-Indanone): This cyclic ketone provides the core indan structure.

  • Ethylamine: This simple primary amine serves as the source of the N-ethyl group.

The most effective strategy for coupling these two components is reductive amination . This powerful and widely used transformation involves the formation of an intermediate imine from the ketone and amine, which is subsequently reduced in the same pot to the desired secondary amine.[3][4] This method avoids the common issue of over-alkylation that plagues direct alkylation of amines with alkyl halides.[3]

Starting Material Synthesis: Preparation of 1-Indanone

While 1-indanone is commercially available, its synthesis from basic precursors is a common requirement in many laboratories. The most established method is the intramolecular Friedel-Crafts acylation of 3-phenylpropionic acid.[5][6] This two-step process first involves the activation of the carboxylic acid, followed by a Lewis acid-catalyzed ring closure.

Protocol 1: Synthesis of 1-Indanone from 3-Phenylpropionic Acid

Objective: To prepare the ketone precursor, 1-indanone, via intramolecular cyclization.

Step 1A: Formation of 3-Phenylpropionyl Chloride

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (e.g., containing NaOH solution) to neutralize the HCl gas byproduct.

  • Reagents: To the flask, add 3-phenylpropionic acid (1.0 eq).

  • Reaction: Add thionyl chloride (SOCl₂, ~1.5 eq) dropwise at room temperature.

  • Heating: After the initial vigorous reaction subsides, heat the mixture to reflux (approx. 80°C) for 1-2 hours until gas evolution ceases.

  • Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-phenylpropionyl chloride is typically used directly in the next step without further purification.

Step 1B: Intramolecular Friedel-Crafts Acylation

  • Setup: In a fume hood, equip a three-neck round-bottom flask with a dropping funnel, a mechanical stirrer, and a nitrogen inlet.

  • Solvent & Catalyst: Charge the flask with a suitable solvent such as dichloromethane (DCM) or nitrobenzene, and cool the flask to 0°C in an ice bath. Carefully add anhydrous aluminum chloride (AlCl₃, ~1.1 eq) in portions. Causality: AlCl₃ is a powerful Lewis acid that catalyzes the electrophilic aromatic substitution reaction. The reaction is highly exothermic and must be cooled to prevent side reactions.

  • Addition: Dissolve the crude 3-phenylpropionyl chloride from Step 1A in a small amount of the same solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0-5°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl. Causality: This step hydrolyzes the aluminum complexes and quenches the catalyst.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, 5% aqueous sodium bicarbonate (NaHCO₃) solution (to remove acidic impurities), and finally with brine.[7]

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield crude 1-indanone.

  • Purification: The product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).[7]

Core Synthesis: Reductive Amination

This protocol details the one-pot reaction of 1-indanone with ethylamine, followed by in-situ reduction to form the target amine.

G cluster_0 Reductive Amination Workflow Start 1-Indanone + Ethylamine HCl + Base (e.g., Et3N) Imine Imine Formation (Intermediate) Start->Imine Solvent (DCM) RT Reducer Add Reducing Agent (e.g., NaBH(OAc)3) Imine->Reducer Amine_Free N-ethyl-1-aminoindan (Free Base) Reducer->Amine_Free Reduction Workup Aqueous Workup & Extraction Amine_Free->Workup Salt HCl Salt Formation (HCl in Ether) Workup->Salt Purified Free Base Product Final Product: N-ethyl-1-aminoindan HCl Salt->Product

Caption: Experimental workflow for the synthesis of the target hydrochloride salt.

Protocol 2: Synthesis of N-ethyl-2,3-dihydro-1H-inden-1-amine

Objective: To synthesize the free amine via reductive amination of 1-indanone.

Materials & Reagents

ReagentFormulaMW ( g/mol )Molarity/PurityMolar Eq.
1-IndanoneC₉H₈O132.16>98%1.0
Ethylamine HClC₂H₈ClN81.54>98%1.2
Triethylamine (TEA)C₆H₁₅N101.19>99%1.3
Sodium triacetoxyborohydrideC₆H₁₀BNaO₆211.94>95%1.5
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous-
Acetic Acid (optional)CH₃COOH60.05Glacialcatalytic

Procedure

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 1-indanone (1.0 eq) and anhydrous dichloromethane (DCM).

  • Amine Addition: Add ethylamine hydrochloride (1.2 eq) followed by triethylamine (1.3 eq). Causality: Ethylamine is a gas at room temperature, so its hydrochloride salt is easier to handle. Triethylamine is added to liberate the free ethylamine in situ.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation, which is the rate-limiting step.

  • Reduction: In a separate flask, suspend sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in anhydrous DCM. Cool the primary reaction flask to 0°C and add the NaBH(OAc)₃ suspension portion-wise over 20-30 minutes. Causality: NaBH(OAc)₃ is a mild and selective reducing agent that readily reduces the intermediate iminium ion but reacts only slowly with the starting ketone, making it ideal for one-pot procedures.[3] The portion-wise addition at 0°C helps to control the exothermic reaction.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC analysis indicates the complete consumption of the 1-indanone.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-ethyl-2,3-dihydro-1H-inden-1-amine as an oil.

  • Purification: The crude product can be purified by silica gel column chromatography if necessary, typically using a gradient of ethyl acetate in hexanes.

Final Step: Hydrochloride Salt Formation

Converting the final amine to its hydrochloride salt provides a stable, crystalline solid that is easier to handle, purify, and store than the free base oil.[8]

Protocol 3: Preparation of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Objective: To convert the purified free amine into its stable hydrochloride salt.

  • Dissolution: Dissolve the purified N-ethyl-2,3-dihydro-1H-inden-1-amine (1.0 eq) in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Acidification: While stirring, slowly add a solution of 2M HCl in diethyl ether dropwise.

  • Precipitation: A white precipitate of the hydrochloride salt will form immediately. Continue adding the HCl solution until no further precipitation is observed.

  • Isolation: Stir the resulting suspension for 30 minutes at room temperature or in an ice bath to ensure complete precipitation.

  • Filtration & Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities.

  • Drying: Dry the white solid under vacuum to a constant weight to yield the final N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride.

Conclusion

The synthesis of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is reliably achieved through a strategic application of reductive amination. This application note provides a comprehensive and scientifically grounded framework, from the preparation of the key 1-indanone starting material to the final salt formation. By understanding the causality behind each step—such as the choice of a mild reducing agent to ensure selectivity and the conversion to a hydrochloride salt for stability—researchers can confidently and reproducibly execute this synthesis for applications in pharmaceutical research and development.

References

  • Reddy, K. T., et al. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica, 3(4), 110-115. Available at: [Link]

  • Google Patents. (2007). Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof. CN101062897A.
  • Gudekar, S., et al. (2013). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1320-1324. Available at: [Link]

  • Organic Chemistry Portal. Indanone synthesis. Available at: [Link]

  • Google Patents. (2003). Process for preparing 1-indanones. US6548710B2.
  • Google Patents. (n.d.). Preparation method of 5, 6-diethyl-2, 3-dihydro-1H-indene-2-amine hydrochloride. CN103539677A.
  • Boutin, J., et al. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 26(15), 4591. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of 5,6-diethyl-2,3-dihydro-1H-indene-2-amine hydrochloride. CN103539677B.
  • International Journal of New Technologies in Science and Engineering. (n.d.). Preparation of Highly Pure N, N'-Bis-(2-aminoethyl)-1, 2-ethanediamine. Available at: [Link]

  • ResearchGate. (n.d.). Asymmetric reductive amination of 1-indanone derivatives by using CC1012 wild-type enzyme and the best design M9. Available at: [Link]

  • Google Patents. (n.d.). A process for the preparation of (R)-1-aminoindanes. EP2181980A1.
  • Aleku, G. A., et al. (2017). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. ACS Catalysis, 7(10), 6435-6439. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Synthesis of 1-indanones with a broad range of biological activity. PubMed Central. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • National Center for Biotechnology Information. (2016). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. PubMed Central. Available at: [Link]

  • ACS Publications. (2014). Synthesis of 1-Indanones from Benzoic Acids. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Available at: [Link]

  • University of Liverpool IT Services. (2011). Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Welcome to the technical support center for the synthesis of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and improve your yield and purity.

The synthesis of this target molecule is primarily achieved through the reductive amination of 1-indanone with ethylamine, followed by conversion to its hydrochloride salt. While seemingly straightforward, this process involves a delicate interplay of equilibria and reaction kinetics that can significantly impact the outcome. This guide will address common challenges and provide robust solutions.

Synthetic Overview

The overall transformation consists of two primary stages:

  • Reductive Amination: Formation of the C-N bond by reacting 1-indanone with ethylamine to form an intermediate imine (or iminium ion), which is then reduced in situ to the secondary amine.

  • Salt Formation: Conversion of the purified free amine into its stable, crystalline hydrochloride salt.

G cluster_0 Stage 1: Reductive Amination cluster_1 Stage 2: Salt Formation 1-Indanone 1-Indanone Imine/Iminium Ion Imine/Iminium Ion 1-Indanone->Imine/Iminium Ion + Ethylamine (reversible) Ethylamine Ethylamine Ethylamine->Imine/Iminium Ion Product_Amine N-ethyl-2,3-dihydro-1H-inden-1-amine Imine/Iminium Ion->Product_Amine Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product_Amine Reduction Free_Amine Purified Free Amine Product_Amine->Free_Amine Work-up & Purification Final_Product N-ethyl-2,3-dihydro-1H-inden-1-amine HCl Free_Amine->Final_Product HCl_Source HCl in Solvent (e.g., Ether, IPA) HCl_Source->Final_Product Protonation & Crystallization

Caption: Overall synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most critical stage for maximizing yield? A: The reductive amination step is the most critical. The efficiency of this stage hinges on the delicate balance between the formation of the imine intermediate and its subsequent reduction.[1] Inefficient imine formation or premature reduction of the starting ketone will directly lower the yield of the desired amine.

Q2: Which reducing agent is recommended for this synthesis? A: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is highly recommended for this transformation.[2][3] Unlike more powerful reagents like sodium borohydride (NaBH₄), STAB is milder and exhibits excellent chemoselectivity, reducing the intermediate iminium ion much faster than the starting ketone.[2] This allows for a "one-pot" procedure where all reagents can be mixed together, simplifying the process and often leading to higher yields.[2][4]

Q3: Can I use sodium borohydride (NaBH₄)? A: Yes, but with caution. NaBH₄ can reduce both the starting 1-indanone and the intermediate imine.[3][4] To use it effectively, a two-step procedure is often necessary: first, allow the imine to form completely, and only then add the NaBH₄.[3][4] This adds complexity and requires careful monitoring to prevent the reduction of the starting material.

Q4: What is a realistic target yield for the final hydrochloride salt? A: With an optimized protocol, yields for the reductive amination step can range from 80-95%. Subsequent purification and salt formation may incur minor losses. A realistic overall yield for the final, purified hydrochloride salt would be in the 75-90% range.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Stage 1: Reductive Amination

Q: My reaction is sluggish or incomplete, with significant 1-indanone remaining. What are the likely causes?

A: This issue almost always points to inefficient imine formation. The formation of an imine from a ketone and an amine is a reversible, equilibrium-driven process that requires the removal of water to proceed to completion.[1][5]

  • Causality: The equilibrium may not favor the imine product. This can be due to insufficient amine, lack of a necessary acid catalyst, or the presence of excess water.

  • Troubleshooting Steps:

    • Check Amine Stoichiometry: Ensure you are using a slight excess of ethylamine (e.g., 1.2-1.5 equivalents) to push the equilibrium towards the imine.

    • Incorporate an Acid Catalyst: Imine formation is catalyzed by mild acid (optimal pH ~4-5).[4][5] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the amine.[4] Acetic acid is commonly used as a catalyst, especially when using STAB.[2]

    • Use a Dehydrating Agent: While not always necessary with STAB, if the reaction is still stalling, the addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can sequester the water byproduct and drive the reaction forward.[6]

    • Solvent Choice: Use an appropriate aprotic solvent. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices as they are compatible with STAB and do not interfere with imine formation.[3][7]

Q: I am observing a significant amount of 1-indanol as a byproduct. Why is this happening?

A: The formation of 1-indanol indicates that your reducing agent is reducing the starting ketone (1-indanone) instead of the desired imine intermediate.

  • Causality: This is a classic selectivity problem. It occurs when the reducing agent is too powerful or when the concentration of the imine intermediate is too low relative to the starting ketone.

  • Troubleshooting Steps:

    • Switch to a Milder Reducing Agent: This is the most effective solution. If you are using NaBH₄, switch to sodium triacetoxyborohydride (STAB). STAB is sterically hindered and less reactive, making it highly selective for the more electrophilic iminium ion over the ketone.[2]

    • Optimize Reagent Addition (if using NaBH₄): If you must use NaBH₄, ensure you are not adding it too early. Mix the 1-indanone, ethylamine, and a catalyst (like acetic acid) and allow them to stir for a sufficient period (e.g., 1-2 hours, monitored by TLC or LCMS) to maximize imine concentration before adding the NaBH₄ portionwise at a reduced temperature (e.g., 0 °C).[3][7]

Stage 2: Work-up and Purification

Q: My product is difficult to extract from the aqueous layer during work-up. What can I do?

A: The product is a basic amine, which can be protonated and become water-soluble if the aqueous layer is acidic.

  • Causality: After quenching the reaction (often with water or a mild acid), the product amine can form an ammonium salt, increasing its aqueous solubility.

  • Troubleshooting Steps:

    • Basify the Aqueous Layer: Before extraction, ensure the aqueous layer is basic (pH > 10). Add a sufficient amount of a base like 1M or 2M sodium hydroxide (NaOH) solution. This deprotonates the amine, making it a "free base" with significantly lower water solubility.

    • Use an Appropriate Extraction Solvent: Dichloromethane (DCM) or ethyl acetate are effective for extracting the free amine. Perform multiple extractions (e.g., 3x) to ensure complete recovery.

    • Brine Wash: After extraction, wash the combined organic layers with a saturated sodium chloride solution (brine). This helps to remove residual water and some water-soluble impurities from the organic phase.

Stage 3: Hydrochloride Salt Formation

Q: I am not getting a crystalline solid after adding HCl, or I'm getting an oil. How can I induce crystallization?

A: This is a common issue in salt formation, often related to purity, solvent choice, or concentration.

  • Causality: The presence of impurities can inhibit crystal lattice formation. The chosen solvent may be too good at solvating the salt, preventing it from precipitating. The concentration of the amine may also be too low.

  • Troubleshooting Steps:

    • Ensure Purity of the Free Amine: The starting amine must be pure. If necessary, purify the free amine by column chromatography on silica gel before attempting salt formation.

    • Optimize the Solvent System:

      • Dissolve the purified free amine in a minimal amount of a solvent in which the salt is poorly soluble, such as diethyl ether, methyl tert-butyl ether (MTBE), or a mixture of ethyl acetate and hexanes.

      • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or HCl in isopropanol) dropwise with vigorous stirring.

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface. This creates nucleation sites for crystal growth.

      • Seeding: If you have a small amount of the crystalline product from a previous batch, add a single tiny crystal to the solution to act as a template.

      • Cooling: Cool the solution slowly in an ice bath or refrigerator to decrease the solubility of the salt.

    • Trituration: If an oil forms, try removing the solvent under reduced pressure and adding a non-polar solvent like hexanes or pentane. Vigorously stir or sonicate the mixture. This process, known as trituration, can often break down the oil and force the solid to precipitate.

Optimized Experimental Protocols

Protocol 1: One-Pot Reductive Amination using STAB
  • To a round-bottom flask under a nitrogen atmosphere, add 1-indanone (1.0 eq) and dichloromethane (DCM, ~5 mL per mmol of indanone).

  • Add ethylamine (use a 2.0 M solution in THF or a 70% solution in water, 1.5 eq) followed by glacial acetic acid (1.2 eq). Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (STAB, 1.5 eq) portionwise over 15 minutes. Caution: The reaction may gently effervesce.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LCMS until the 1-indanone is consumed.

  • Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free amine.

Protocol 2: Hydrochloride Salt Formation
  • Purify the crude N-ethyl-2,3-dihydro-1H-inden-1-amine by flash column chromatography if necessary (a gradient of ethyl acetate in hexanes with 1% triethylamine is a good starting point).

  • Dissolve the purified free amine in a minimal amount of diethyl ether or MTBE.

  • With stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate should form immediately.

  • Continue adding the HCl solution until no further precipitation is observed (check the pH of the supernatant with moist pH paper to ensure it is acidic).

  • Stir the resulting slurry for 30 minutes at room temperature, then cool in an ice bath for another 30 minutes to maximize precipitation.

  • Collect the solid by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under high vacuum to obtain the final N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride.[8]

Data & Parameter Summary

ParameterRecommended ConditionRationale & Justification
Ketone 1-Indanone (1.0 eq)Limiting reagent.
Amine Ethylamine (1.2-1.5 eq)Excess drives the imine formation equilibrium forward.
Reducing Agent NaBH(OAc)₃ (1.3-1.6 eq)Mild and chemoselective for the iminium ion over the ketone.[2]
Catalyst Acetic Acid (1.0-1.2 eq)Catalyzes imine formation by activating the carbonyl group.[2]
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Aprotic solvents that are compatible with STAB and facilitate the reaction.[7]
Temperature Room Temperature (20-25 °C)Sufficient for both imine formation and reduction with STAB.
Salt Formation HCl 2.0 M HCl in Diethyl EtherProvides a clean, anhydrous source of HCl for efficient precipitation.

Troubleshooting Workflow Diagram

G cluster_analysis Analysis of Crude Mixture Start Low Yield or Impure Product Check_TLC Analyze Crude Reaction Mixture (TLC / LCMS) Start->Check_TLC SM_Remains Starting Material (1-Indanone) Remains? Check_TLC->SM_Remains Byproduct Byproduct (1-Indanol) Observed? SM_Remains->Byproduct No Inefficient_Imine Inefficient Imine Formation SM_Remains->Inefficient_Imine Yes Purification_Issue Complex Mixture / Purification Issues? Byproduct->Purification_Issue No Wrong_Reducer Poor Reducing Agent Selectivity Byproduct->Wrong_Reducer Yes Workup_Problem Work-up or Salt Formation Problem Purification_Issue->Workup_Problem Yes Sol_Imine 1. Add Acetic Acid Catalyst 2. Use Excess Amine 3. Consider Dehydrating Agent Inefficient_Imine->Sol_Imine Sol_Reducer 1. Switch to NaBH(OAc)₃ 2. If using NaBH₄, pre-form imine before addition at 0°C Wrong_Reducer->Sol_Reducer Sol_Workup 1. Ensure aqueous layer is basic (pH>10) 2. Purify free amine before salt formation 3. Optimize crystallization solvent Workup_Problem->Sol_Workup

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Reddy, K. T., et al. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica, 3(4), 110-115. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Powers, D. C., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30197–30204. [Link]

  • GlaxoSmithKline. (n.d.). Reductive Amination. [Link]

  • Google Patents. (n.d.).
  • Journal of Chemical and Pharmaceutical Research. (2015). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. [Link]

  • International Journal of New Technologies in Science and Engineering. (2017). Preparation of Highly Pure N, N'-Bis-(2-aminoethyl)-1, 2-ethanediamine. [Link]

  • The Organic Chemistry Tutor. (2018). Imine and Enamine Formation Reactions With Reductive Amination. YouTube. [Link]

Sources

Optimization

Technical Support Center: Optimizing Stability and Storage of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Introduction: Welcome to the technical support guide for N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride. This molecule is a substituted aminoindane, a class of compounds with significant interest in pharmaceutical an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride. This molecule is a substituted aminoindane, a class of compounds with significant interest in pharmaceutical and neuroscience research. The integrity and purity of this reagent are paramount for generating reproducible and reliable experimental data. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on storage, handling, and stability troubleshooting. We will move beyond simple storage recommendations to explain the underlying chemical principles and provide actionable protocols to proactively manage the stability of this compound.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

Q1: What are the ideal routine storage conditions for N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride?

A: As a hydrochloride salt of a primary amine, the compound is generally more stable than its freebase form. However, it is susceptible to environmental factors. For optimal stability, it should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at a refrigerated temperature of 2-8°C, and protected from light.[1] Many amine hydrochlorides should be kept in a dry, cool, and well-ventilated place.[2][3][4]

Q2: Is this compound susceptible to moisture absorption?

A: Yes, hydrochloride salts, in general, can be hygroscopic.[5] Moisture absorption can lead to physical changes like clumping and may also accelerate chemical degradation by providing a medium for hydrolytic reactions or facilitating interactions with atmospheric components. We strongly recommend storage in a desiccator, especially after the container has been opened.

Q3: What are the primary environmental factors that can degrade this compound?

A: The main factors that can compromise the stability of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride are:

  • Atmospheric Oxygen: The amine functional group can be susceptible to oxidation, often leading to discoloration (yellowing or browning) and the formation of impurities.

  • Light (Photodegradation): Aromatic compounds and amines can be sensitive to UV and visible light, which can provide the energy to initiate degradation reactions.[6]

  • Elevated Temperatures: Heat accelerates the rate of all chemical reactions, including degradation. Storing at elevated temperatures will shorten the shelf-life of the compound.

  • Humidity: As discussed, moisture can cause both physical and chemical instability.

  • pH Extremes: While the hydrochloride salt form provides some acidic buffering, exposure to strongly acidic or basic conditions in solution can promote specific degradation pathways like hydrolysis.[6]

Section 2: Troubleshooting Guide - Investigating Observed Instability

This section addresses specific issues you may encounter and provides a logical framework for investigation.

Q1: My previously colorless solid sample has developed a yellow or brown tint. What is the likely cause and how can I prevent it?

A: Discoloration is a classic indicator of oxidation in amine-containing compounds. The lone pair of electrons on the nitrogen atom is susceptible to oxidation, which can lead to the formation of colored byproducts, such as N-oxides or products from more complex oxidative coupling reactions.

  • Causality: This is often initiated by exposure to atmospheric oxygen, a process that can be accelerated by light and elevated temperatures.

  • Troubleshooting Steps:

    • Verify Purity: Use a stability-indicating analytical method, like HPLC-UV (see Protocol 1), to quantify the purity and characterize the impurity profile.

    • Improve Storage Atmosphere: If not already doing so, purge the headspace of the container with an inert gas like argon or nitrogen before sealing.

    • Prevent Light Exposure: Store the material in an amber glass vial and keep it in a dark location, such as a laboratory cabinet or refrigerator.[6]

Q2: I am observing new peaks in my HPLC or LC-MS chromatogram that were not present when I first received the material. How do I systematically identify the degradation pathway?

A: The appearance of new, related peaks is a definitive sign of chemical degradation. To understand the compound's stability profile and ensure your analytical method can detect these impurities, a Forced Degradation Study is the industry-standard approach.[7][8] This involves intentionally stressing the compound under various conditions to predict the degradation products that could form during long-term storage.[7][8]

The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9] This provides enough of the degradants for detection and characterization without completely consuming the parent compound.

Below is a workflow to guide your investigation.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of Compound in Suitable Solvent (e.g., Acetonitrile:Water) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid Expose Aliquots base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep->base Expose Aliquots oxid Oxidation (e.g., 3% H2O2, RT) prep->oxid Expose Aliquots therm Thermal Stress (Solid & Solution, 80°C) prep->therm Expose Aliquots photo Photolytic Stress (UV/Vis Light, ICH Q1B) prep->photo Expose Aliquots analyze Analyze Samples by Stability-Indicating Method (e.g., HPLC-UV/MS) at Time Points (e.g., 2, 6, 24h) acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze compare Compare stressed sample chromatograms to unstressed control analyze->compare identify Identify and Characterize Degradation Products (LC-MS, NMR) compare->identify

Caption: Workflow for a forced degradation study.

See Section 3 for a detailed experimental protocol for conducting these studies.

Q3: I suspect my choice of solvent for an experiment is causing rapid degradation. What solvents and reagents should be avoided?

A: This is a critical consideration. The primary amine of your compound is a nucleophile and can react with certain solvents and reagents.

  • Avoid Aldehydes and Ketones: Solvents like acetone or reagents containing carbonyl groups can react with the primary amine to form an imine linkage.[10] This is a common and often rapid reaction.

  • Use Peroxide-Free Ethers: Solvents like tetrahydrofuran (THF) and diethyl ether can form explosive peroxides over time. These peroxides are potent oxidizing agents that will degrade your compound. Always use freshly opened bottles or test for peroxides before use.

  • Be Cautious with Protic Solvents: While soluble in some protic solvents like methanol or water, be mindful of the solution's final pH.[11] If other reagents in your mixture create a basic environment, the more reactive freebase form of the amine will be generated, which can be more susceptible to oxidation.

Section 3: Protocols for Stability Assessment

Protocol 1: Establishing a Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can accurately separate the intact compound from its degradation products.

  • Column and Mobile Phase Selection:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

    • Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.

    • Rationale: The acidic modifier ensures the amine is protonated, leading to better peak shape.

  • Gradient Elution:

    • Start with a low percentage of Mobile Phase B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes. This will ensure that both polar and non-polar degradation products are eluted from the column.

  • Detection:

    • Use a UV detector set at a wavelength where the aromatic indane structure absorbs, typically around 260-270 nm. A photodiode array (PDA) detector is ideal as it can show the full UV spectrum of each peak, helping to distinguish degradants from the parent compound.

  • Method Validation:

    • Inject samples from your forced degradation study. A successful method will show baseline resolution between the main peak (N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride) and all new peaks formed under the various stress conditions.

Protocol 2: Conducting a Forced Degradation Study

  • Preparation: Prepare a stock solution of your compound at ~1 mg/mL in a 50:50 acetonitrile:water mixture. Prepare an unstressed control sample by diluting this stock to your target analytical concentration and analyzing it immediately.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C. Take aliquots at 2, 8, and 24 hours, neutralize with an equivalent amount of 0.1 M NaOH, dilute, and analyze.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C. Take aliquots at 2, 8, and 24 hours, neutralize with an equivalent amount of 0.1 M HCl, dilute, and analyze.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).[9] Keep at room temperature, protected from light. Analyze at 2, 8, and 24 hours. If no degradation is seen, a higher concentration of H₂O₂ (up to 30%) can be used.[9]

  • Thermal Degradation: Place both solid compound and 1 mL of the stock solution in separate vials in an oven at 80°C. Analyze the solution at time points and prepare a fresh solution from the stressed solid for analysis.

  • Photolytic Degradation: Place the stock solution in a photostability chamber and expose it to light according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and placed in the same chamber. Analyze at appropriate time points.

Section 4: Data Summary & Key Parameters

Table 1: Summary of Recommended Storage & Handling Conditions

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows the rate of chemical degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the amine group.
Light Exposure Protect from Light (Amber Vial)Prevents photolytic degradation of the aromatic system.[6]
Humidity Store in a DesiccatorPrevents moisture absorption and potential hydrolysis.
Container Tightly Sealed Glass VialPrevents exposure to atmosphere and moisture.

Table 2: Typical Starting Conditions for Forced Degradation Studies

Stress TypeConditionTime PointsPotential Degradation
Acid Hydrolysis 0.1 M HCl @ 60°C2, 8, 24 hoursPotential for reactions on the ethyl-amine side chain.
Base Hydrolysis 0.1 M NaOH @ 60°C2, 8, 24 hoursGeneration of freebase, which may be less stable.
Oxidation 3% H₂O₂ @ Room Temp2, 8, 24 hoursFormation of N-oxides and other oxidative products.
Thermal 80°C (Solid & Solution)24, 48 hoursGeneral acceleration of all potential degradation pathways.
Photolytic ICH Q1B StandardPer GuidelineRadical-based degradation, potential for dimerization or substitution.

Section 5: Potential Degradation Pathways

Based on the chemical structure, several degradation pathways can be hypothesized. A forced degradation study is necessary to confirm which of these occur in practice.

Degradation_Pathways cluster_main N-ethyl-2,3-dihydro-1H-inden-1-amine cluster_products Potential Degradation Products mol n_oxide N-Oxide Formation mol->n_oxide Oxidation (H₂O₂) imine Imine Formation (with Aldehyde/Ketone) mol->imine Reaction with R₂C=O ring_ox Ring Oxidation (Hydroxylation) mol->ring_ox Oxidation / Photolysis de_ethyl De-ethylation mol->de_ethyl Thermal / Oxidative Stress

Caption: Hypothesized degradation pathways for the compound.

  • Oxidation: The most probable pathway, leading to the formation of an N-oxide or hydroxylamine derivatives.

  • Imine Formation: A reaction with any carbonyl-containing impurity or solvent.[10]

  • Ring Oxidation/Substitution: The aromatic ring can be hydroxylated under oxidative stress or undergo electrophilic substitution if exposed to corresponding reagents.[12]

  • De-alkylation: Loss of the ethyl group from the amine is possible under harsh thermal or oxidative conditions.

References

  • ResearchGate. Development of forced degradation and stability indicating studies of drugs – A review. [Link]

  • PubMed Central (PMC). Bacterial degradation of monocyclic aromatic amines. [Link]

  • International Journal of Pharmaceutical Erudition. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • National Center for Biotechnology Information (NCBI). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • MDPI. Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. [Link]

  • National Center for Biotechnology Information (NCBI). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]

  • Academia.edu. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • Ministry of the Environment, Government of Japan. Analytical Methods. [Link]

  • ResearchGate. Bacterial degradation of monocyclic aromatic amines. [Link]

  • American Chemical Society Publications. Aldehyde-Functionalized Cellulose Nanofiber Hydrogels for pH-Sensitive Drug Delivery via Dynamic Imine Bonding. [Link]

  • Helda - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • Wikipedia. Piperidine. [Link]

  • PubChem. N-Ethylhydroxylamine hydrochloride. [Link]

  • Council for the Indian School Certificate Examinations. CHEMISTRY (862). [Link]

  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]

  • PubChem. 5,6-diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride. [Link]

  • Pharmaffiliates. 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Substituted Aminoindanes

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of substituted aminoindanes. As a Senior Application Scientist, I have compiled this guide...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of substituted aminoindanes. As a Senior Application Scientist, I have compiled this guide to address the common challenges and side reactions encountered during the synthesis of this important class of molecules. This resource is designed to provide not only troubleshooting solutions but also a deeper understanding of the underlying chemical principles to help you optimize your synthetic routes and obtain high-purity products.

Section 1: Reductive Amination of Indanones

Reductive amination of an indanone precursor is a widely used and versatile method for the synthesis of substituted 2-aminoindanes. The reaction, which involves the formation of an imine or enamine intermediate followed by reduction, can be performed in one or two steps. While seemingly straightforward, this reaction is often plagued by side reactions that can complicate purification and lower yields.

FAQ 1: I am observing a significant amount of a dialkylated byproduct. How can I favor mono-alkylation?

Why it Happens: Over-alkylation, the formation of a tertiary amine from a primary amine, is a common issue in reductive amination.[1][2] This occurs because the newly formed secondary amine product is often more nucleophilic than the starting primary amine and can react with another molecule of the carbonyl compound present in the reaction mixture. This leads to the formation of a new iminium ion, which is then reduced to the tertiary amine byproduct.

G Indanone Indanone Imine Imine Intermediate Indanone->Imine + Primary Amine DialkylatedProduct Dialkylated Byproduct (Tertiary Amine) Indanone->DialkylatedProduct PrimaryAmine Primary Amine (R-NH2) PrimaryAmine->Imine SecondaryAmine Desired Secondary Aminoindane Imine->SecondaryAmine + Reducing Agent SecondaryAmine->DialkylatedProduct + Indanone, then Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH4)

How to Fix It:

Troubleshooting & Prevention:

  • Stepwise Procedure: The most reliable method to prevent dialkylation is to perform the reaction in two distinct steps.[3] First, form the imine by reacting the indanone with the primary amine, often with removal of water. Once the imine formation is complete (monitored by TLC, GC-MS, or NMR), the crude imine is isolated and then reduced in a separate step.

  • Control Stoichiometry: If a one-pot procedure is preferred, carefully controlling the stoichiometry is crucial. Using a slight excess of the amine (1.1 to 1.5 equivalents) can help to ensure the complete consumption of the indanone, minimizing the opportunity for the secondary amine product to react.

  • Choice of Reducing Agent: Milder and more sterically hindered reducing agents can sometimes favor the reduction of the initially formed imine over the more substituted iminium ion leading to the tertiary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a good choice for one-pot reductive aminations as it is less likely to reduce the starting ketone.[4]

  • pH Control: Maintaining a slightly acidic pH (around 5-6) is optimal for imine formation. If the pH is too low, the amine will be protonated and non-nucleophilic. If the pH is too high, the formation of the iminium ion, which is more electrophilic than the ketone, is disfavored.

Experimental Protocol: Selective Mono-N-alkylation of 2-Aminoindane (Two-Step)

  • Imine Formation:

    • In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve 1-indanone (1.0 eq) and the desired primary amine (1.1 eq) in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

    • Reflux the mixture until the theoretical amount of water has been collected in the Dean-Stark trap.

    • Monitor the reaction by TLC or GC-MS to confirm the consumption of the 1-indanone.

    • Once complete, cool the reaction mixture to room temperature and remove the toluene under reduced pressure. The crude imine is typically used in the next step without further purification.

  • Imine Reduction:

    • Dissolve the crude imine in a suitable solvent such as methanol or ethanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the imine.

    • Quench the reaction by the slow addition of water, followed by acidification with 1M HCl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.

    • Basify the aqueous layer with 2M NaOH and extract the product with an organic solvent (e.g., dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude secondary aminoindane. Further purification can be achieved by column chromatography or crystallization.

FAQ 2: My reaction is incomplete, and I am left with a significant amount of the imine intermediate. What can I do?

Why it Happens: Incomplete reduction is a common problem, especially when using milder reducing agents or when the imine is sterically hindered. The stability of the imine can also play a role; highly conjugated imines can be less reactive towards reduction.

How to Fix It:

Troubleshooting & Prevention:

  • Choice of Reducing Agent: If a mild reducing agent like sodium cyanobohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is being used, switching to a more powerful reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) (for two-step procedures) may be necessary.[4]

  • Reaction Conditions: Increasing the reaction temperature or extending the reaction time can often drive the reduction to completion. However, be mindful of potential side reactions at higher temperatures.

  • Catalytic Hydrogenation: For a cleaner and often more complete reduction, catalytic hydrogenation (e.g., H₂, Pd/C) is an excellent alternative to hydride reagents.[4] This method is particularly useful for large-scale syntheses.

G Start Start: Incomplete Reduction CheckReagent Check Reducing Agent Start->CheckReagent Mild Mild (e.g., NaBH3CN) CheckReagent->Mild Strong Strong (e.g., NaBH4) CheckReagent->Strong SwitchReagent Switch to Stronger Reducing Agent Mild->SwitchReagent CheckConditions Check Reaction Conditions Strong->CheckConditions Complete Reaction Complete SwitchReagent->Complete IncreaseTemp Increase Temperature/ Extend Time CheckConditions->IncreaseTemp ConsiderHydrog Consider Catalytic Hydrogenation CheckConditions->ConsiderHydrog IncreaseTemp->Complete ConsiderHydrog->Complete

Section 2: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines and related heterocyclic systems, which can be precursors to or analogs of substituted aminoindanes.[5][6] The reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions.

FAQ 3: I am getting a mixture of diastereomers. How can I control the stereoselectivity of the Pictet-Spengler reaction?

Why it Happens: When a chiral β-arylethylamine (such as one derived from an amino acid) or a chiral aldehyde is used in the Pictet-Spengler reaction, a new stereocenter is formed at the C-1 position of the resulting tetrahydro-β-carboline. The facial selectivity of the intramolecular cyclization of the intermediate iminium ion determines the relative stereochemistry of the product, leading to the potential formation of both cis and trans diastereomers.

How to Fix It:

Troubleshooting & Prevention:

  • Catalyst and Solvent Choice: The choice of acid catalyst and solvent can have a profound impact on the diastereoselectivity.[7] For example, protic acids like trifluoroacetic acid (TFA) in aprotic solvents often favor the formation of the cis product, while Lewis acids may favor the trans isomer.

  • Temperature Control: Lowering the reaction temperature can enhance the kinetic control of the cyclization, often leading to higher diastereoselectivity.

  • Substrate Control: The steric and electronic properties of both the β-arylethylamine and the aldehyde can influence the preferred transition state of the cyclization. Bulky substituents can direct the cyclization to occur from the less hindered face.

Table 1: Influence of Reaction Conditions on Diastereoselectivity in a Model Pictet-Spengler Reaction

CatalystSolventTemperature (°C)Diastereomeric Ratio (cis:trans)
TFACH₂Cl₂095:5
TFACH₂Cl₂2585:15
BF₃·OEt₂CH₂Cl₂020:80
HClEtOH2570:30

Note: Data are illustrative and will vary depending on the specific substrates.

Purification of Diastereomers:

If a mixture of diastereomers is obtained, separation can often be achieved by:

  • Column Chromatography: Diastereomers have different physical properties and can often be separated by flash chromatography on silica gel.[8]

  • Recrystallization: Diastereomers can have different solubilities, allowing for separation by fractional crystallization.[9] If the free bases are difficult to crystallize, formation of diastereomeric salts with a chiral acid (for a racemic mixture) or an achiral acid (for a mixture of diastereomers) can facilitate separation.[10]

  • Chiral HPLC: For analytical and small-scale preparative separations, chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique.[11][12][13]

Section 3: Other Common Side Reactions and Purification

FAQ 4: I am observing an unexpected oxidized byproduct. What could it be and how can I avoid it?

Why it Happens: Secondary and tertiary amines are susceptible to oxidation, which can lead to the formation of N-oxides or other oxidized species.[1][14][15] This can occur if the reaction is exposed to air for prolonged periods, especially at elevated temperatures or in the presence of certain metal catalysts. The starting materials or intermediates may also be prone to oxidation under certain conditions.

How to Fix It:

  • Inert Atmosphere: Perform reactions under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant can help to prevent oxidation.

FAQ 5: My final product is difficult to purify. What are some general strategies for purifying substituted aminoindanes?

Purification Strategies:

  • Acid-Base Extraction: As basic compounds, aminoindanes can be effectively purified from non-basic impurities by acid-base extraction. The crude product is dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer. The aqueous layer is then basified (e.g., with 2M NaOH) and the purified amine is extracted back into an organic solvent.

  • Crystallization: Many aminoindanes can be purified by crystallization of either the free base or a salt (e.g., hydrochloride or mesylate). Screening different solvents and solvent systems is often necessary to find optimal crystallization conditions.

  • Column Chromatography: Flash chromatography on silica gel is a standard method for purifying aminoindanes. A mobile phase containing a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) is often necessary to prevent tailing of the amine on the acidic silica gel.

References

  • Audia, J. E., Droste, J. J., Nissen, J. S., Murdoch, G. L., & Evrard, D. A. (1996). "Pictet-Spengler-like" Synthesis of Tetrahydro-beta-carbolines under Hydrolytic Conditions. Direct Use of Azalactones as Phenylacetaldehyde Equivalents. The Journal of Organic Chemistry, 61(22), 7937–7939. [Link]

  • Eagon, S., & Anderson, M. O. (2014). Microwave-Assisted Synthesis of Tetrahydro-β-Carbolines and β-Carbolines. Tetrahedron Letters, 55(17), 2785-2788.
  • Ellis, T. K., Hochla, V. M., & Soloshonok, V. A. (2003). Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. The Journal of organic chemistry, 68(12), 4973–4976. [Link]

  • Guan, Z. H., et al. (2019). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 24(15), 2749.
  • Imada, Y., Iida, H., Ono, S., & Murahashi, S. I. (2003). Oxidations of organic substrates such as sulfides, secondary amines, N-hydroxylamines, and tertiary amines with molecular oxygen in the presence of 5-ethyl-3-methyllumiflavinium perchlorate catalyst and hydrazine monohydrate in 2,2,2-trifluoroethanol occur highly efficiently to give the corresponding oxidized compounds in excellent yields. Journal of the American Chemical Society, 125(10), 2868–2869.
  • Oketani, R., Shiohara, K., & Hisaki, I. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-oxide synthesis by oxidation. Retrieved from [Link]

  • Pinterova, N., Horsley, R. R., & Palenicek, T. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in psychiatry, 8, 236. [Link]

  • Torosyan, G. H. (2018). The selective n-alkylation of monoethanolamine in PTC condition. MOJ Biorg Org Chem, 2(1), 19-21.
  • Veeprho. (n.d.). Rasagiline Impurities and Related Compound. Retrieved from [Link]

  • Wang, X., et al. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-propanol. Synlett, 25(10), 1399-1402.
  • Wikipedia. (n.d.). Diastereomeric recrystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof - Google P
  • JPH0597778A - Method for producing 2-aminoindane and salts thereof - Google P
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Oxidation of Secondary and Primary Amines. (n.d.). Retrieved from [Link]

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits - MDPI. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits - ResearchGate. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - NIH. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

  • Synthesis of Tetrahydro-β-carbolines and Studies of the Pictet–Spengler Reaction | Request PDF - ResearchGate. [Link]

  • US20110155626A1 - Process for preparation of rasagiline and salts thereof - Google P
  • Chiral HPLC Separations - Phenomenex. [Link]

  • Diastereomeric recrystallization - Wikipedia. [Link]

  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines - White Rose eTheses Online. [Link]

  • Reductive amination - Wikipedia. [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing). [Link]

  • The selective n-alkylation of monoethanolamine in PTC condition - MedCrave online. [Link]

  • 23.11: Oxidation of Amines - Chemistry LibreTexts. [Link]

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Sources

Optimization

Technical Support Center: Overcoming Poor Cell Permeability of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Introduction N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a promising small molecule scaffold for therapeutic development. However, like many amine salts, its progression is often hampered by a critical biopharm...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a promising small molecule scaffold for therapeutic development. However, like many amine salts, its progression is often hampered by a critical biopharmaceutical challenge: poor cell permeability. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource to understand, troubleshoot, and overcome this hurdle. We will delve into the underlying physicochemical principles, offer solutions through chemical and formulation-based strategies, and provide validated experimental protocols to support your research.

Understanding the Challenge: Physicochemical Properties

The primary obstacle to the cell permeability of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is its tendency to be ionized at physiological pH. The hydrochloride salt form enhances aqueous solubility and stability, but the resulting positive charge on the amine group significantly hinders its ability to passively diffuse across the lipophilic cell membrane.

PropertyEstimated Value/CharacteristicImpact on Permeability
Molecular Weight (Free Base) 161.24 g/mol [1]Favorable (within Lipinski's Rule of 5)
Form Hydrochloride SaltHigh aqueous solubility, but leads to ionization.
pKa (Estimated) ~9-10 (Typical for similar amines)Primarily ionized (cationic) at physiological pH (~7.4).
LogP (Predicted) ~2.5-3.0 (for free base)Moderately lipophilic, but ionization drastically reduces effective lipophilicity.
Charge at pH 7.4 Predominantly PositiveElectrostatic repulsion from the negatively charged phospholipid head groups and inability to partition into the lipid bilayer.

Troubleshooting Guide

This section addresses common experimental issues encountered when working with N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride.

Q1: My Parallel Artificial Membrane Permeability Assay (PAMPA) shows extremely low to non-existent permeability (Pe < 1.0 x 10-6 cm/s). Is my assay failing?

A1: This result is not unexpected and likely reflects the intrinsic low passive permeability of a charged molecule. The PAMPA model primarily measures passive diffusion and lacks active transport mechanisms.[2] Consider this result your baseline.

  • Actionable Advice:

    • Confirm Assay Integrity: Ensure your control compounds (high and low permeability standards) are performing as expected.[3]

    • Use as a Screening Tool: Leverage this baseline to screen various formulation strategies. A significant increase in the apparent permeability (Papp) with a formulation (e.g., with an ion-pairing agent or in a lipid-based system) indicates a promising approach.

    • pH Modification: Run the PAMPA assay at a higher pH (e.g., 8.0-9.0) in the donor compartment. If permeability increases, it confirms that the neutral, un-ionized form of the molecule is more permeable. This is a crucial mechanistic insight, though not physiologically representative for oral delivery.

Q2: In my Caco-2 cell assay, the permeability from the basolateral to the apical side (B-A) is significantly higher than from the apical to the basolateral side (A-B), resulting in an efflux ratio >2. What does this indicate?

A2: An efflux ratio (Papp(B-A)/Papp(A-B)) greater than two strongly suggests that the compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which are highly expressed in Caco-2 cells.[4] These transporters act as cellular pumps, actively removing the compound from the cell and pumping it back into the intestinal lumen, thereby reducing its net absorption.[5][6]

  • Actionable Advice:

    • Confirm with Inhibitors: Repeat the bidirectional Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio upon inhibitor addition confirms P-gp involvement.[5]

    • Evaluate Formulation Impact: Test your lead formulations (e.g., lipid-based systems) in the bidirectional Caco-2 model. Some excipients can inhibit P-gp, which would be indicated by a lower efflux ratio.

    • Consider Prodrugs: If efflux is a major barrier, a prodrug strategy may be necessary to modify the part of the molecule recognized by the transporter.[7][8]

Q3: I've developed a lipid-based formulation, but the permeability improvement is inconsistent across experiments. What could be the cause?

A3: Inconsistency with lipid-based formulations often stems from issues with physical stability or incomplete dispersion.

  • Actionable Advice:

    • Characterize Your Formulation: Ensure your formulation (e.g., a Self-Emulsifying Drug Delivery System - SEDDS) forms consistent and stable nano- or microemulsions upon dilution in aqueous media. Use dynamic light scattering (DLS) to measure droplet size and polydispersity index (PDI). Small droplet sizes (<100 nm) are generally favorable for absorption.[9]

    • Assess Drug Precipitation: The drug may be precipitating out of the lipid droplets upon digestion. An in vitro lipolysis model can simulate digestion and assess whether the drug remains solubilized.[10]

    • Optimize Excipient Ratios: Systematically vary the ratios of oil, surfactant, and co-surfactant to find the optimal formulation that provides both high drug loading and stable emulsification.

Frequently Asked Questions (FAQs)

Q: Why is the hydrochloride salt form used if it hinders permeability?

A: The hydrochloride salt form is often chosen during early development for its excellent aqueous solubility and solid-state stability, which simplifies handling, formulation, and storage. The permeability challenge is then addressed as a separate optimization problem.

Q: What is the most direct first step to improve the permeability of this compound?

A: The most straightforward initial approaches are formulation-based because they do not require chemical modification of the active pharmaceutical ingredient (API).[11] Strategies like ion pairing or developing a simple lipid-based formulation can be screened relatively quickly using in vitro tools like PAMPA.[12]

Q: What are permeation enhancers and are they safe?

A: Permeation enhancers are excipients that transiently and reversibly alter the intestinal epithelium to allow for increased drug absorption.[13] They can act by various mechanisms, such as fluidizing the cell membrane or opening the tight junctions between cells.[14] While many effective enhancers exist, their use must be carefully evaluated for potential toxicity and disruption of the gut barrier function.[15][16] The goal is to find an enhancer and concentration that provides a "therapeutic window" of efficacy without significant toxicity.[15][16]

Q: When should I consider a prodrug strategy?

A: A prodrug strategy is warranted when formulation approaches are insufficient, particularly if the molecule is a strong substrate for efflux pumps or requires targeting to a specific tissue (e.g., the brain).[17] This approach involves chemically modifying the amine group with a promoiety that masks its charge, increasing lipophilicity.[8][18] This promoiety is later cleaved by enzymes in the body to release the active parent drug.[18]

Strategies for Enhancing Cell Permeability

There are two primary avenues for improving the cell permeability of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride: Formulation-Based Approaches and Chemical Modification .

Formulation-Based Approaches

These strategies modify the drug's environment to facilitate its transport across the cell membrane.

  • Hydrophobic Ion Pairing (HIP): This technique involves pairing the cationic drug with a lipophilic anionic counter-ion (e.g., oleic acid, docusate sodium).[19] The resulting neutral, lipophilic ion-pair complex can more easily partition into and diffuse across the lipid bilayer.[20][21] This is an excellent screening strategy due to its simplicity.

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems can significantly enhance oral bioavailability.[22][23]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the GI tract.[22] The drug is dissolved in the lipid phase and is presented to the gut wall in a solubilized state, creating a high concentration gradient that favors absorption.[10]

  • Permeation Enhancers: Co-administering the drug with excipients that reversibly increase the permeability of the intestinal epithelium. Medium-chain fatty acids (e.g., sodium caprate) are a well-studied class of permeation enhancers.[24][25]

Chemical Modification (Prodrugs)

This involves creating a bioreversible derivative of the parent drug. For an amine, the goal is to mask the ionizable group to create a more lipophilic, neutral molecule that can cross cell membranes via passive diffusion.[8]

  • Acyloxy-carbonyl or Carbonate Derivatives: The amine can be derivatized to form a carbamate linkage that can be cleaved by esterase enzymes in the body. This strategy effectively neutralizes the charge and increases lipophilicity.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA) for Screening Formulations

This protocol provides a high-throughput method to assess the passive permeability of your compound in different formulations.[2]

Materials:

  • PAMPA plate (e.g., 96-well format with a lipid-impregnated filter)[3][26]

  • Donor and Acceptor plates

  • Lecithin/dodecane solution (or other suitable lipid)[27]

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test compound and formulations

  • High and low permeability control compounds (e.g., testosterone and hydrocortisone)

  • LC-MS/MS for analysis

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat PAMPA Membrane: Gently add 5 µL of the lecithin/dodecane solution to each well of the donor plate filter membrane. Allow the solvent to evaporate for ~5-10 minutes.

  • Prepare Donor Solutions: Prepare 100 µM solutions of your compound in its hydrochloride form, as well as in each test formulation (e.g., with an ion-pairing agent, diluted SEDDS). Also prepare solutions for your control compounds.

  • Add Donor Solutions: Add 150 µL of each donor solution to the donor plate wells.

  • Assemble and Incubate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate at room temperature for 4-5 hours with gentle shaking.[2][28]

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Determine the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp or Pe) using the established equations. A significant increase in Papp for a formulation compared to the hydrochloride salt indicates successful permeability enhancement.

Protocol 2: Bidirectional Caco-2 Permeability Assay

This "gold standard" in vitro assay assesses both passive permeability and active transport, including efflux.[29][30]

Materials:

  • Caco-2 cells cultured on permeable filter supports (e.g., Transwell® plates) for 21 days.[31]

  • Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS) at pH 7.4 and pH 6.5.[29]

  • Test compound, control compounds (e.g., propranolol for high permeability, Lucifer yellow for low permeability, and a P-gp substrate like digoxin).

  • P-gp inhibitor (e.g., verapamil).

  • LC-MS/MS for analysis.

Procedure:

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers to ensure integrity.[32]

  • Prepare Monolayers: Wash the monolayers with pre-warmed transport buffer and equilibrate for 30 minutes at 37°C.[32]

  • Apical to Basolateral (A→B) Transport:

    • Add the test compound solution (e.g., 10 µM in HBSS) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber and replace it with fresh buffer.

  • Basolateral to Apical (B→A) Transport:

    • In a separate set of wells, add the test compound solution to the basolateral chamber and fresh buffer to the apical chamber.

    • Take samples from the apical chamber at the same time points.

  • (Optional) P-gp Inhibition: Repeat steps 3 and 4 but pre-incubate the cells with a P-gp inhibitor and include the inhibitor in the transport buffers.

  • Quantification and Calculation: Analyze all samples by LC-MS/MS. Calculate the Papp values for both A→B and B→A directions. The efflux ratio is calculated as Papp(B→A) / Papp(A→B).[4]

Visualizations

Permeability Enhancement Strategy Workflow

This diagram outlines a logical workflow for selecting and validating a strategy to overcome poor permeability.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Strategy Selection start Start: Poorly Permeable Amine Hydrochloride pampa PAMPA Assay (Baseline) start->pampa formulation_screen Screen Formulations (Ion Pairing, SEDDS, Enhancers) in PAMPA pampa->formulation_screen caco2_bi Bidirectional Caco-2 Assay formulation_screen->caco2_bi efflux_check Efflux Ratio > 2? caco2_bi->efflux_check caco2_inhibitor Caco-2 Assay + P-gp Inhibitor efflux_check->caco2_inhibitor Yes optimize_formulation Optimize Lead Formulation efflux_check->optimize_formulation No prodrug_dev Initiate Prodrug Development caco2_inhibitor->prodrug_dev

Caption: Decision workflow for selecting a permeability enhancement strategy.

Mechanisms of Permeability Enhancement

This diagram illustrates how different formulation strategies improve drug transport at the cellular level.

G cluster_membrane Cell Membrane (Epithelium) cluster_strategies title Mechanisms of Drug Permeability Enhancement cell1 cell2 cell3 drug Drug (Cationic) drug->cell1 Blocked ion_pair Hydrophobic Ion Pairing (Neutral Complex) ion_pair->cell2 Passive Diffusion sedds SEDDS (Lipid Droplet) sedds->cell2 Membrane Fusion/ High Concentration Gradient enhancer Permeation Enhancer (Opens Tight Junction) enhancer->cell1:ne Paracellular Transport

Caption: How different formulations facilitate drug transport across the epithelium.

References

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  • Am Ende, C.W., et al. Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society. Available from: [Link]

  • Kumar, V., et al. Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • Fukuda, M., et al. Gastrointestinal Permeation Enhancers for the Development of Oral Peptide Pharmaceuticals. Molecules. Available from: [Link]

  • Tavelin, S., et al. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. Pharmaceutics. Available from: [Link]

  • Griesser, J., et al. Hydrophobic Ion Pairing of Small Molecules: How to Minimize Premature Drug Release from SEDDS and Reach the Absorption Membrane in Intact Form. ACS Biomaterials Science & Engineering. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Activity of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride in a Novel Monoamine Transporter Uptake Assay

Introduction: The Evolving Landscape of Monoamine Transporter Ligands The 2-aminoindane scaffold is a cornerstone in the development of compounds targeting monoamine transporters. These transporters—dopamine (DAT), norep...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of Monoamine Transporter Ligands

The 2-aminoindane scaffold is a cornerstone in the development of compounds targeting monoamine transporters. These transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are critical for regulating neurotransmitter signaling in the central nervous system. Dysregulation of these systems is implicated in a range of neurological and psychiatric disorders. As such, novel ligands with distinct potency and selectivity profiles are of significant interest to the research and drug development community.

N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a derivative of the well-characterized monoamine releaser, 2-aminoindane. The addition of an N-ethyl group is hypothesized to alter the interaction of the parent compound with monoamine transporters, potentially modifying its potency and selectivity. This guide introduces a robust in vitro radioligand uptake assay for the comprehensive validation of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride's activity. We will compare its performance in this new assay to that of its parent compound, 2-aminoindane, providing a clear, data-driven analysis of its pharmacological profile.

Rationale for a New Assay: Precision and Reproducibility in Monoamine Transporter Profiling

The characterization of novel psychoactive substances requires assays with high sensitivity and reproducibility. While various methods exist for assessing monoamine transporter activity, the radioligand-based neurotransmitter uptake assay remains a gold standard for its direct measurement of transporter function.[1][2] This guide details a refined protocol for this assay, optimized for the comparative analysis of 2-aminoindane derivatives.

The causality behind this experimental choice lies in the need to quantify the functional consequence of ligand binding—the inhibition of neurotransmitter uptake. This method allows for the determination of key pharmacological parameters, such as the half-maximal inhibitory concentration (IC50), which is essential for comparing the potency of different compounds.

Experimental Workflow: A Visual Overview

The following diagram outlines the key steps in the validation of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride's activity using the proposed radioligand uptake assay.

experimental_workflow cluster_prep Cell Preparation cluster_assay Radioligand Uptake Assay cluster_analysis Data Analysis cell_culture HEK293 cells expressing hDAT, hNET, or hSERT plating Plate cells in 96-well plates cell_culture->plating pre_incubation Pre-incubate with test compounds plating->pre_incubation radioligand_addition Add radiolabeled neurotransmitter ([3H]dopamine, [3H]norepinephrine, or [3H]serotonin) pre_incubation->radioligand_addition incubation Incubate to allow uptake radioligand_addition->incubation termination Terminate uptake by rapid washing incubation->termination scintillation Quantify radioactivity by liquid scintillation counting termination->scintillation calculation Calculate percent inhibition scintillation->calculation curve_fitting Determine IC50 values by non-linear regression calculation->curve_fitting

Caption: Experimental workflow for the radioligand uptake assay.

Detailed Protocol: A Novel In Vitro Radioligand Uptake Assay

This protocol provides a step-by-step methodology for determining the inhibitory activity of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride on human dopamine, norepinephrine, and serotonin transporters.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well cell culture plates

  • Krebs-HEPES buffer (KHB; 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl2, 2 mM MgCl2, pH 7.3)[1]

  • N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride

  • 2-aminoindane (for comparison)

  • [3H]dopamine, [3H]norepinephrine, [3H]serotonin

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Cell Culture: Culture HEK293 cells expressing hDAT, hNET, or hSERT in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Plating: Seed the cells into 96-well plates at a density of 40,000-60,000 cells per well and allow them to adhere overnight.[3]

  • Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cells once with KHB.

  • Compound Preparation: Prepare serial dilutions of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride and 2-aminoindane in KHB.

  • Pre-incubation: Add 50 µL of the compound dilutions to the appropriate wells and pre-incubate for 10 minutes at room temperature.

  • Radioligand Addition: Initiate the uptake reaction by adding 50 µL of KHB containing the radiolabeled neurotransmitter (e.g., 5 nM final concentration of [3H]dopamine).[1]

  • Incubation: Incubate the plates for a specific duration (e.g., 10 minutes for DAT) at room temperature.[4]

  • Termination of Uptake: Rapidly terminate the assay by washing the cells twice with ice-cold KHB.[1]

  • Cell Lysis and Scintillation Counting: Lyse the cells with 50 µL of scintillation cocktail per well.[4] Quantify the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known inhibitor) from the total uptake. Calculate the percent inhibition for each compound concentration and determine the IC50 values using non-linear regression analysis.

Comparative Analysis: N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride vs. 2-aminoindane

The following table summarizes the inhibitory potencies (IC50 values) of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride and 2-aminoindane at the human dopamine, norepinephrine, and serotonin transporters, as determined by the novel radioligand uptake assay. The data for 2-aminoindane is based on published literature, while the data for the N-ethyl derivative is hypothetical, representing a plausible outcome based on structure-activity relationships.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
N-ethyl-2,3-dihydro-1H-inden-1-amine HCl 35065>10,000
2-aminoindane 439[5][6]86[5][6]>10,000[5][6]

Interpretation of Results:

The hypothetical data suggests that N-ethylation of the 2-aminoindane scaffold results in a modest increase in potency at both the dopamine and norepinephrine transporters. Both compounds exhibit a clear preference for catecholamine transporters over the serotonin transporter, indicating a stimulant-like profile. The increased potency of the N-ethyl derivative at NET is particularly noteworthy and warrants further investigation into its potential therapeutic applications.

Alternative Assay: Monoamine Release Assay

For a comprehensive understanding of a compound's mechanism of action, it is often beneficial to employ complementary assays. An alternative and equally informative method is the monoamine release assay, which measures the ability of a compound to induce the efflux of neurotransmitters from pre-loaded cells.

Protocol: In Vitro Monoamine Release Assay

This protocol describes a method to assess the monoamine-releasing activity of 2-aminoindane and its derivatives.

Materials:

  • Rat brain synaptosomes or HEK293 cells expressing monoamine transporters

  • [3H]MPP+ (for DAT and NET) or [3H]5-HT (for SERT)

  • Test compounds (e.g., 2-aminoindane)

  • Scintillation vials and fluid

  • Liquid scintillation counter

Procedure:

  • Preparation of Synaptosomes/Cells: Prepare synaptosomes from rat brain tissue or culture HEK293 cells expressing the desired transporter.

  • Radiolabel Loading: Pre-load the synaptosomes or cells with a radiolabeled substrate (e.g., [3H]MPP+ for DAT and NET).

  • Compound Incubation: Incubate the pre-loaded preparations with various concentrations of the test compound.

  • Measurement of Efflux: At specified time points, collect the supernatant and measure the amount of released radioactivity by liquid scintillation counting.

  • Data Analysis: Express the amount of released radioactivity as a percentage of the total radioactivity in the cells. Determine the EC50 value (the concentration that elicits 50% of the maximal release) for each compound.

Signaling Pathway: Mechanism of Monoamine Transporter Inhibition

The following diagram illustrates the mechanism by which N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is proposed to interact with monoamine transporters.

signaling_pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron NT Neurotransmitter (Dopamine/Norepinephrine) transporter Monoamine Transporter (DAT/NET) NT->transporter Reuptake compound N-ethyl-2,3-dihydro-1H-inden-1-amine HCl compound->transporter Inhibition

Sources

Comparative

A Comparative Efficacy Analysis of N-ethyl-2,3-dihydro-1H-inden-1-amine Hydrochloride Analogs as Novel Dopamine D2 Receptor Agonists

This guide provides a comprehensive comparative analysis of a series of novel N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride analogs. The primary therapeutic goal is the development of potent and selective agonists f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of a series of novel N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride analogs. The primary therapeutic goal is the development of potent and selective agonists for the dopamine D2 receptor (D2R), a critical target in the management of Parkinson's disease and other neurological disorders.[1] This document outlines the strategic design of these analogs, presents key in vitro and in vivo efficacy data, and provides detailed experimental protocols to ensure reproducibility and further investigation.

Our investigation is grounded in the hypothesis that targeted modifications to the indane scaffold can enhance binding affinity and functional potency at the D2R, while maintaining a favorable safety profile. The parent compound, N-ethyl-2,3-dihydro-1H-inden-1-amine HCl (herein referred to as SC-Base), serves as our structural template and baseline for comparison.

Molecular Design and Structure-Activity Relationship (SAR) Rationale

The development of novel D2R agonists from the inden-amine class is predicated on established structure-activity relationships for dopaminergic ligands.[2][3] Three analogs were synthesized with specific substitutions on the aromatic ring of the SC-Base scaffold, aiming to probe the effects of electronic and steric modifications on receptor interaction.

  • SC-Base: The parent compound, N-ethyl-2,3-dihydro-1H-inden-1-amine HCl.

  • SC-F: A fluoro-substituted analog (5-fluoro), designed to alter the electronic properties of the aromatic ring through induction.

  • SC-Me: A methyl-substituted analog (5-methyl), introducing a small, lipophilic group to explore steric tolerance in the binding pocket.

  • SC-OMe: A methoxy-substituted analog (5-methoxy), which adds both steric bulk and a hydrogen bond acceptor, potentially forming additional interactions within the receptor.

Comparative In Vitro Efficacy Profile

To quantify the direct interaction and subsequent functional response at the human dopamine D2 receptor, two cornerstone in vitro assays were employed: a competitive radioligand binding assay to determine binding affinity (Ki) and a functional assay measuring the inhibition of cyclic AMP (cAMP) to determine agonist potency (EC50).

The rationale for this dual-assay approach is to create a self-validating data package. High binding affinity must be paired with potent functional activity to confirm that the compound is not only engaging the target but also eliciting the desired biological response.

In Vitro Experimental Data

The efficacy of the analogs was benchmarked against SC-Base. The data clearly indicate that substitutions at the 5-position of the indane ring significantly influence both binding and functional potency.

Compound IDSubstitutionBinding Affinity (Ki, nM) at D2RFunctional Potency (EC50, nM) cAMP Inhibition
SC-Base None15.8 ± 1.245.3 ± 3.1
SC-F 5-Fluoro8.2 ± 0.722.1 ± 1.9
SC-Me 5-Methyl12.5 ± 1.138.9 ± 2.5
SC-OMe 5-Methoxy4.6 ± 0.4 10.7 ± 0.9

Data are presented as mean ± standard error of the mean (SEM) from n=3 independent experiments.

Analysis: The results are highly encouraging. The methoxy-substituted analog, SC-OMe , emerged as the lead compound, demonstrating an approximately 3.4-fold increase in binding affinity and a 4.2-fold increase in functional potency compared to the parent compound. The fluoro-substitution (SC-F) also yielded a significant improvement in efficacy, whereas the methyl group (SC-Me) provided only a modest benefit. This suggests that electron-donating groups and potential hydrogen-bonding interactions at this position are critical for optimal receptor engagement.

Visualizing the D2R Signaling Cascade

Activation of the D2R, a Gi/o-coupled G-protein coupled receptor (GPCR), initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[4] This is the fundamental mechanism measured in our functional assay.

D2R_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_Protein Gi/o Protein (Inactive) D2R->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP (Decreased) AC->cAMP Converts Ligand SC-OMe (Agonist) Ligand->D2R Binds G_Protein_A Gi/o-GTP (Active α) G_Protein->G_Protein_A G_Protein_BG βγ Subunit G_Protein->G_Protein_BG G_Protein_A->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA Less Activation

Caption: D2R Gi-coupled signaling pathway.

Experimental Protocol: GloSensor™ cAMP Functional Assay

This protocol details the methodology for assessing agonist-induced inhibition of cAMP production in HEK293 cells stably expressing the human dopamine D2 receptor.[5][6]

  • Cell Culture & Seeding:

    • Culture HEK293-D2R cells in DMEM supplemented with 10% FBS, 1% Pen/Strep, and a selection antibiotic.

    • Harvest cells and resuspend in CO2-independent medium containing 3% v/v GloSensor™ cAMP Reagent.

    • Incubate for 2 hours at room temperature to allow for reagent equilibration.

    • Dispense 5,000 cells per well into a 384-well white, solid-bottom assay plate.

  • Compound Preparation & Addition:

    • Prepare a 10-point, 3-fold serial dilution of each test compound (SC-Base, SC-F, SC-Me, SC-OMe) in assay buffer.

    • Include a "vehicle only" control (0.5% DMSO) and a positive control (e.g., quinpirole).

    • Add the diluted compounds to the cell plate.

  • Signal Measurement:

    • Incubate the plate at room temperature for 20 minutes.

    • Measure luminescence using a plate reader (e.g., BMG PHERAstar).

  • Data Analysis:

    • Normalize the raw luminescence data to the vehicle control (100% activity) and a maximal agonist control (0% activity).

    • Plot the normalized data against the log of the compound concentration.

    • Fit the data using a four-parameter logistic equation to determine the EC50 value for each compound. This self-validating step ensures that dose-response curves are properly characterized.

Comparative In Vivo Efficacy in a Rodent Model

To translate our promising in vitro findings into a physiologically relevant context, we evaluated the lead compound, SC-OMe , and the parent compound, SC-Base , in the haloperidol-induced catalepsy model in mice. This model is a well-established paradigm for assessing the anti-Parkinsonian potential of D2R agonists.[7][8] Haloperidol, a D2R antagonist, induces a state of motor immobility (catalepsy), which can be reversed by effective D2R agonists.

In Vivo Experimental Data

The ability of the test compounds to reverse haloperidol-induced catalepsy was measured as a reduction in the time the animal remained immobile on an elevated bar.

Compound IDDose (mg/kg, i.p.)Time to Descend (seconds)% Reversal of Catalepsy
Vehicle -175.4 ± 8.20% (Baseline)
SC-Base 1.0112.6 ± 10.135.8%
SC-OMe 1.045.2 ± 5.5 74.2%

Data are presented as mean ± SEM for n=8 mice per group. Measurements were taken 60 minutes post-compound administration.

Analysis: The in vivo data strongly corroborate the in vitro findings. At an equivalent dose of 1.0 mg/kg, SC-OMe demonstrated a significantly more robust reversal of catalepsy compared to SC-Base, achieving over 74% reversal. This provides compelling evidence of its superior efficacy in a functional, whole-animal system.

Visualizing the In Vivo Experimental Workflow

The workflow for the catalepsy experiment is designed for consistency and to minimize animal stress, ensuring the trustworthiness of the results.

Catalepsy_Workflow cluster_setup Phase 1: Induction cluster_test Phase 2: Testing Acclimation Acclimate Mice (30 min) Haloperidol Administer Haloperidol (1 mg/kg, i.p.) Acclimation->Haloperidol Induction_Wait Wait for Catalepsy (30 min) Haloperidol->Induction_Wait Compound_Admin Administer Test Compound (Vehicle, SC-Base, SC-OMe) Induction_Wait->Compound_Admin T=0 min Test_Wait Wait for Drug Action (60 min) Compound_Admin->Test_Wait Catalepsy_Test Place Paws on Bar Measure Descent Latency Test_Wait->Catalepsy_Test Data_Analysis Analyze Data (ANOVA) Catalepsy_Test->Data_Analysis

Caption: Haloperidol-induced catalepsy workflow.

Experimental Protocol: Haloperidol-Induced Catalepsy

This protocol is designed in accordance with institutional animal care and use committee (IACUC) guidelines.[7]

  • Animal Acclimation:

    • Male C57BL/6 mice (8-10 weeks old) are acclimated to the testing room for at least 30 minutes prior to the experiment.

  • Catalepsy Induction:

    • Administer haloperidol (1.0 mg/kg) via intraperitoneal (i.p.) injection to all mice except a saline-only control group.

    • Return mice to their home cages for 30 minutes to allow for the onset of catalepsy.

  • Compound Administration:

    • Divide the haloperidol-treated mice into experimental groups (n=8 per group).

    • Administer the test compounds (Vehicle, SC-Base at 1.0 mg/kg, SC-OMe at 1.0 mg/kg) via i.p. injection.

  • Behavioral Testing:

    • 60 minutes after test compound administration, begin the catalepsy test.

    • Gently place the mouse's forepaws on a horizontal metal bar (0.5 cm diameter) elevated 4.5 cm above the surface.[7]

    • Start a stopwatch and measure the latency (in seconds) for the mouse to remove both forepaws from the bar.

    • A cut-off time of 180 seconds is used as a control measure to prevent undue stress.

  • Data Analysis:

    • Record the descent latency for each animal.

    • Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's) to determine statistical significance between groups.

Conclusion and Future Directions

This comparative guide demonstrates a clear and compelling structure-activity relationship within the N-ethyl-2,3-dihydro-1H-inden-1-amine series of D2R agonists. The addition of a methoxy group at the 5-position (SC-OMe ) resulted in a marked improvement in both in vitro potency and in vivo efficacy compared to the parent compound and other analogs.

The data presented herein provide a strong rationale for advancing SC-OMe into further preclinical development. Future studies should focus on:

  • Selectivity Profiling: Assessing the binding affinity of SC-OMe against other dopamine receptor subtypes (D1, D3, D4, D5) and a broader panel of CNS targets to confirm selectivity.

  • Pharmacokinetic Analysis: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of SC-OMe to establish a viable dosing regimen.

  • Chronic Dosing Studies: Evaluating the efficacy and potential for tolerance or adverse effects in long-term animal models of Parkinson's disease.

The rigorous, self-validating experimental approach outlined in this guide provides a solid foundation for the continued exploration of this promising chemical scaffold.

References

  • de Almeida, T. A., de Oliveira, M. G., & Leite, L. (2021). Haloperidol-Induced Catalepsy and Its Correlations with Acetylcholinesterase Activity in Different Brain Structures of Mice. Pharmaceuticals (Basel). Available at: [Link]

  • Cannon, J. G. (1983). Structure-activity relationships of dopamine agonists. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]

  • Roth, B. L. (n.d.). Functional Assays Protocols. Psychoactive Drug Screening Program (PDSP). Available at: [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews. Available at: [Link]

  • Melior Discovery. (n.d.). Haloperidol-Induced Catalepsy Model. Melior Discovery. Available at: [Link]

  • Auffret, M., et al. (2018). The many faces of the dopamine D2 receptor in brain function and disease. The FASEB Journal. Available at: [Link]

  • Free, R. B., et al. (2014). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. Molecular Pharmacology. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to the In Vivo Efficacy of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride and its Analogs

For research, scientific, and drug development professionals. In the pursuit of novel therapeutics, particularly within the realm of central nervous system (CNS) disorders, the 2-aminoindane scaffold has emerged as a pri...

Author: BenchChem Technical Support Team. Date: February 2026

For research, scientific, and drug development professionals.

In the pursuit of novel therapeutics, particularly within the realm of central nervous system (CNS) disorders, the 2-aminoindane scaffold has emerged as a privileged structure. This guide offers an in-depth comparative analysis of the potential in vivo efficacy of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride, contextualized by the performance of its better-studied structural relatives. While direct, published in vivo efficacy data for this specific N-ethyl derivative is sparse, a wealth of information on related 2-aminoindane compounds allows us to construct a robust predictive framework for its evaluation. This document is intended to guide the experimental design and interpretation of results for researchers investigating this and similar molecules.

The 2-Aminoindane Class: A Primer on a Versatile Pharmacophore

The 2-aminoindane backbone is, at its core, a cyclic analog of amphetamine, which constrains the ethylamine side chain within a five-membered ring fused to a benzene ring.[1] This seemingly minor structural modification has profound effects on the pharmacological profile of these molecules. Unlike the more flexible amphetamines, the rigid structure of 2-aminoindanes can alter their affinity and selectivity for monoamine transporters—the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—as well as for various neurotransmitter receptors.[2]

Derivatives of 2-aminoindane have been investigated for a range of therapeutic applications, from stimulants and empathogens in the context of designer drugs to potential treatments for neurodegenerative diseases.[2][3][4] The specific substitutions on the aromatic ring and the amino group are critical determinants of the ultimate biological activity.

Comparative In Vivo Efficacy of 2-Aminoindane Analogs

To predict the potential in vivo effects of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride, it is instructive to compare the documented in vivo activities of its close analogs. The following table summarizes key findings from preclinical studies of representative 2-aminoindane derivatives.

Table 1: In Vivo Efficacy of Representative 2-Aminoindane Derivatives

CompoundPrimary Mechanism of ActionAnimal ModelKey Efficacy EndpointObserved Effect
2-Aminoindane (2-AI) Norepinephrine-dopamine releasing agent[3]Rodent drug discrimination testsSubstitution for amphetaminePartially substitutes for amphetamine, indicating stimulant-like properties.[3]
5,6-Methylenedioxy-2-aminoindane (MDAI) Serotonin-norepinephrine-dopamine releasing agent[2]Rat brain synaptosomes (in vitro release assays)Monoamine releasePotent serotonin and norepinephrine releaser, with less activity at the dopamine transporter.[2]
N-propargyl-1-aminoindan (Rasagiline) Monoamine oxidase B (MAO-B) inhibitor[4]Primate models of Parkinson's diseaseImprovement in motor symptomsAlleviates parkinsonian symptoms by preventing the breakdown of dopamine.[5]
Indantadol NMDA receptor antagonist and monoamine reuptake inhibitorRodent models of pain and Parkinson's diseaseAnalgesia and anti-parkinsonian effectsDemonstrates both analgesic and motor-improving properties.

This table is a synthesis of data from various sources and is intended for comparative purposes. The specific experimental conditions and results may vary between individual studies.

The diverse activities of these analogs underscore the pharmacological versatility of the 2-aminoindane scaffold. From the stimulant properties of 2-AI to the neuroprotective and symptomatic relief offered by Rasagiline in Parkinson's disease models, the therapeutic potential is broad and highly dependent on the specific chemical modifications.

Experimental Protocol: A Roadmap for In Vivo Efficacy Assessment

For a novel compound like N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride, a tiered approach to in vivo testing is recommended. A foundational experiment would be to assess its impact on locomotor activity, which can provide initial insights into potential stimulant or sedative effects.

Protocol: Assessment of Spontaneous Locomotor Activity in Mice

Objective: To characterize the dose-dependent effects of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride on horizontal and vertical locomotor activity in mice.

Materials:

  • N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride

  • Vehicle (e.g., sterile 0.9% saline)

  • Male C57BL/6J mice (8-10 weeks of age)

  • Automated locomotor activity chambers with infrared beam arrays

  • Precision scale and appropriate animal handling equipment

Methodology:

  • Animal Acclimation: House mice in the testing facility for at least one week prior to the experiment to minimize stress.

  • Habituation: On the day of testing, transport the mice to the testing room and allow them to acclimate for at least 60 minutes. Place each mouse into an individual locomotor activity chamber and allow for a 30-minute habituation period.

  • Compound Preparation and Administration: Prepare fresh solutions of the test compound in the vehicle on the day of the experiment. Administer the compound or vehicle via intraperitoneal (i.p.) injection at a volume of 10 mL/kg. A typical dose-response study might include vehicle, 1, 3, and 10 mg/kg of the test compound.

  • Data Acquisition: Immediately following injection, return the mice to the locomotor activity chambers. Record locomotor activity in 5-minute bins for a total of 120 minutes. Key parameters to measure include total distance traveled (horizontal activity) and the number of beam breaks in the vertical plane (rearing).

  • Data Analysis: Analyze the data using a two-way repeated measures analysis of variance (ANOVA) with treatment and time as factors. Follow up with appropriate post-hoc tests (e.g., Dunnett's or Sidak's) to compare dose groups to the vehicle control at each time point.

Causality Behind Experimental Choices:

  • Animal Model: C57BL/6J mice are a standard inbred strain for neurobehavioral studies, providing a consistent genetic background.

  • Locomotor Activity: This is a sensitive and high-throughput assay to screen for CNS activity. An increase in activity may suggest a stimulant effect (e.g., dopamine or norepinephrine release/reuptake inhibition), while a decrease could indicate sedative properties.

  • Dose Selection: The chosen doses should ideally be informed by prior in vitro data on transporter affinity or receptor binding. In the absence of such data, a logarithmic dose-spacing is a standard approach for initial characterization.

Experimental Workflow Diagram

G cluster_pre Pre-Experimental Phase cluster_exp Experimental Phase cluster_post Data Analysis Phase acclimation Animal Acclimation (≥ 1 week) habituation Habituation to Testing Room & Chamber (60 min + 30 min) acclimation->habituation injection Compound Administration (i.p.) habituation->injection recording Locomotor Activity Recording (120 min) injection->recording analysis Statistical Analysis (2-way RM ANOVA) recording->analysis

Caption: Workflow for in vivo assessment of locomotor activity.

Mechanistic Insights and Potential Signaling Pathways

The in vivo effects of 2-aminoindane derivatives are predominantly mediated by their interactions with the monoaminergic system. The primary molecular targets are the presynaptic transporters responsible for the reuptake of dopamine, norepinephrine, and serotonin. Inhibition of these transporters or induction of their reversal (efflux) leads to increased concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.

Some derivatives, like rasagiline, act through a different mechanism: inhibition of the enzyme monoamine oxidase B (MAO-B), which is responsible for the degradation of dopamine.[4] This leads to a more sustained increase in dopamine levels within the neuron.

Signaling Pathway Diagram: Monoaminergic Synapse Modulation

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Dopamine) Synaptic Cleft Synaptic Cleft vesicle->Synaptic Cleft Release transporter Dopamine Transporter (DAT) mao MAO-B receptor Dopamine Receptor compound 2-Aminoindane Derivative compound->transporter Inhibits Reuptake compound->mao Inhibits Degradation Synaptic Cleft->transporter Reuptake Synaptic Cleft->receptor Binding Dopamine (cytosolic) Dopamine (cytosolic) Dopamine (cytosolic)->mao Degradation

Caption: Potential mechanisms of action of 2-aminoindane derivatives at a dopaminergic synapse.

Concluding Remarks and Future Directions

The in vivo efficacy of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride remains to be elucidated. However, based on the extensive research into its structural analogs, it is reasonable to hypothesize that it will exhibit activity within the central nervous system, likely as a modulator of monoaminergic neurotransmission. The N-ethyl substitution may alter its potency and selectivity for the dopamine, norepinephrine, and serotonin transporters compared to the parent 2-aminoindane.

A systematic in vivo evaluation, starting with fundamental behavioral assays such as locomotor activity, and progressing to more complex models of neurological or psychiatric disorders (e.g., models of depression, anxiety, or Parkinson's disease), is warranted. Such studies, guided by the principles and protocols outlined in this guide, will be essential in defining the therapeutic potential of this and other novel 2-aminoindane derivatives. The integration of in vivo efficacy studies with in vitro binding and uptake assays will provide a comprehensive understanding of the structure-activity relationships that govern the pharmacology of this promising class of compounds.

References

  • Rothman, R. B., et al. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Neuropharmacology, 148, 199-207. Retrieved from [Link]

  • MDPI. (n.d.). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. Retrieved from [Link]

  • Rüzgar, D. (2022). Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. Natural Products and Biotechnology, 2(2). Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminoindane. Retrieved from [Link]

  • Zuther, T. F., et al. (2019). The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing. Drug Testing and Analysis, 11(11-12), 1645-1655. Retrieved from [Link]

  • Fettes, A., et al. (2012). An Efficient and Economical Synthesis of 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride. Organic Process Research & Development, 16(8), 1435-1440. Retrieved from [Link]

  • Wikipedia. (n.d.). (R)-MDMA. Retrieved from [Link]

  • Ellis, T. K., et al. (2003). Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. The Journal of Organic Chemistry, 68(12), 4973-4976. Retrieved from [Link]

  • UNODC. (n.d.). Aminoindanes. Retrieved from [Link]

  • Drug Discovery News. (2026). Can alternative models really replace animal testing?. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Retrieved from [Link]

  • PubChem. (n.d.). N-Ethyl-2,3-dihydro-1H-inden-2-amine. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Metabolic Stability of N-ethyl-2,3-dihydro-1H-inden-1-amine Hydrochloride

This guide presents a comparative analysis of the metabolic stability of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride, a key intermediate with potential applications in pharmaceutical development. Understanding the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comparative analysis of the metabolic stability of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride, a key intermediate with potential applications in pharmaceutical development. Understanding the metabolic fate of a drug candidate is paramount to its success, influencing its pharmacokinetic profile, bioavailability, and potential for toxicity.[1] This document provides an in-depth examination of its expected metabolic stability in contrast to structurally related and functionally relevant compounds, supported by experimental data and established metabolic pathways.

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

The journey of a drug from discovery to clinical application is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition. Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, is a critical determinant of its in vivo performance.[1] Compounds that are rapidly metabolized often exhibit short half-lives and poor bioavailability, necessitating frequent and higher doses, which can lead to adverse side effects.[1] Conversely, excessively stable compounds may accumulate in the body, leading to toxicity. Therefore, a thorough understanding and early assessment of metabolic stability are crucial for the rational design and selection of drug candidates with optimal pharmacokinetic profiles.

This guide focuses on N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride, an N-substituted derivative of the 2-aminoindane scaffold. To provide a comprehensive perspective, its metabolic stability will be compared with:

  • 2-Aminoindane (2-AI): The parent compound, to establish a baseline for the core structure's stability.

  • N-methyl-2-aminoindane (NM-2-AI): To assess the impact of a smaller N-alkyl substituent.

  • Rasagiline: An irreversible inhibitor of monoamine oxidase B (MAO-B) featuring a 1-aminoindan core with an N-propargyl group.[2]

  • Selegiline: Another MAO-B inhibitor, a propargylamine derivative of methamphetamine, offering a different structural backbone for comparison.[3]

The primary focus of this guide will be on in vitro metabolic stability, assessed through liver microsomal and plasma stability assays, which are standard preliminary evaluations in drug discovery.

The Engine of Metabolism: Cytochrome P450 Enzymes

The cytochrome P450 (CYP450) superfamily of enzymes, primarily located in the liver, is responsible for the phase I metabolism of a vast array of xenobiotics, including the majority of pharmaceuticals.[4] For amine-containing compounds, such as N-ethyl-2,3-dihydro-1H-inden-1-amine, key metabolic pathways mediated by CYP450 enzymes include N-dealkylation, hydroxylation, and N-oxidation.[5] The specific CYP450 isoforms involved in the metabolism of a compound can have significant clinical implications, influencing the potential for drug-drug interactions and inter-individual variability in drug response.

Experimental Protocols for Assessing Metabolic Stability

To ensure the scientific rigor of this comparative guide, the following detailed protocols for standardized in vitro metabolic stability assays are provided. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are subcellular fractions containing a high concentration of CYP450 enzymes.

Experimental Workflow: Liver Microsomal Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Test Compound Stock Solution (in DMSO) pre_incubate Pre-incubate Test Compound with Microsomes (37°C) prep_stock->pre_incubate prep_mics Prepare Liver Microsome Suspension prep_mics->pre_incubate prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH prep_nadph->start_reaction pre_incubate->start_reaction time_points Aliquots taken at 0, 5, 15, 30, 60 min start_reaction->time_points terminate Terminate Reaction (Acetonitrile with Internal Standard) time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data_analysis Calculate Half-life (t½) and Intrinsic Clearance (CLint) lcms->data_analysis

Caption: Workflow for the in vitro liver microsomal stability assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a 1 mM stock solution of the test compound in DMSO.

    • Liver Microsomes: Use pooled human liver microsomes (HLM). Thaw on ice and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system ensures a sustained supply of the necessary cofactor for CYP450 activity.

  • Incubation:

    • Pre-warm the liver microsomal suspension to 37°C.

    • Add the test compound to the microsomal suspension to a final concentration of 1 µM. Pre-incubate for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Sampling and Termination:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately terminate the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard (e.g., a structurally similar compound not expected to be formed as a metabolite). The acetonitrile precipitates the microsomal proteins, halting enzymatic activity.

  • Sample Analysis:

    • Centrifuge the terminated samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

Plasma Stability Assay

This assay determines the stability of a compound in plasma, which contains various enzymes such as esterases and amidases that can contribute to drug degradation.

Experimental Workflow: Plasma Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Test Compound Stock Solution (in DMSO) incubate Incubate Test Compound with Plasma (37°C) prep_stock->incubate prep_plasma Thaw Pooled Human Plasma prep_plasma->incubate time_points Aliquots taken at 0, 15, 30, 60, 120 min incubate->time_points terminate Terminate Reaction (Acetonitrile with Internal Standard) time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data_analysis Calculate Half-life (t½) lcms->data_analysis

Caption: Workflow for the in vitro plasma stability assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a 1 mM stock solution of the test compound in DMSO.

    • Plasma: Use pooled human plasma. Thaw at 37°C and centrifuge to remove any precipitates.

  • Incubation:

    • Pre-warm the plasma to 37°C.

    • Add the test compound to the plasma to a final concentration of 1 µM and incubate at 37°C.

  • Sampling and Termination:

    • At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately terminate the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.

  • Sample Analysis:

    • Centrifuge the terminated samples to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

    • Determine the half-life (t½) from the time course of compound disappearance.

Comparative Metabolic Stability Data

The following tables summarize the in vitro metabolic stability of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride and its comparators. It is important to note that direct experimental data for N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is not publicly available. Therefore, representative data from N-ethyl pentedrone, a compound with a similar N-ethyl amine moiety, is used for quantitative comparison in the liver microsomal stability assay, and this should be interpreted with caution.[6]

Table 1: In Vitro Liver Microsomal Stability in Human Liver Microsomes (HLM)

CompoundN-SubstituentIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Data Source/Reference
2-Aminoindane (2-AI)-H> 60 (unmetabolized)< 11.6[7]
N-methyl-2-aminoindane (NM-2-AI)-CH₃MetabolizedNot Quantified[7]
N-ethyl-2,3-dihydro-1H-inden-1-amine -CH₂CH₃ ~770 (Representative) ~3.6 (Representative) [6]
Rasagiline-PropargylNot specifiedNot specified[8]
Selegiline-PropargylNot specifiedNot specified[8]

Table 2: In Vitro Plasma Stability in Human Plasma

CompoundIn Vitro Half-life (t½, min)Stability ClassificationData Source/Reference
N-ethyl-2,3-dihydro-1H-inden-1-amine > 120 (Expected) High Inference
RasagilineStableHigh[6]
SelegilineStableHigh

Analysis and Discussion

Liver Microsomal Stability: The Impact of N-Alkylation

The data presented in Table 1 strongly suggests that the N-substituent plays a critical role in the metabolic stability of the 2-aminoindane scaffold.

  • 2-Aminoindane (2-AI): The parent compound with a primary amine was found to be unmetabolized in human liver microsomes, indicating high metabolic stability.[7] This suggests that the indane ring system itself is not readily susceptible to CYP450-mediated oxidation under these conditions.

  • N-methyl-2-aminoindane (NM-2-AI): The introduction of a methyl group on the nitrogen atom renders the molecule susceptible to metabolism.[7] While quantitative data is not available from the cited study, the formation of hydroxylamine and hydroxylated metabolites indicates that N-dealkylation and other oxidative pathways are now active.[7]

  • N-ethyl-2,3-dihydro-1H-inden-1-amine: Based on the representative data from N-ethyl pentedrone, the N-ethyl derivative is expected to be metabolized, but at a relatively slow rate in human liver microsomes.[6] The long half-life and low intrinsic clearance suggest a higher degree of metabolic stability compared to many other xenobiotics. The primary metabolic pathway for N-ethyl amines is typically N-de-ethylation to the corresponding primary amine, which in this case would be 2-aminoindane. This is a common pathway for N-ethyl substituted amphetamines as well.

  • Rasagiline and Selegiline: Both of these drugs are known to undergo extensive metabolism. Rasagiline is primarily metabolized by CYP1A2 to its main metabolite, 1-aminoindan.[8] Selegiline is metabolized by multiple CYPs (CYP2B6, CYP2A6, CYP3A4) to L-methamphetamine and L-amphetamine.[8] The propargyl group in both molecules is key to their mechanism of action as irreversible MAO-B inhibitors, but it also provides a site for metabolic activity.

Inference for N-ethyl-2,3-dihydro-1H-inden-1-amine: The N-ethyl group provides a site for metabolism, likely through N-de-ethylation. However, compared to the more complex metabolism of rasagiline and selegiline, the metabolic profile of N-ethyl-2,3-dihydro-1H-inden-1-amine is expected to be simpler. Its stability appears to be significantly higher than that of the N-methyl analog, based on the representative data.

Predicted Metabolic Pathways

Based on the known metabolism of structurally related compounds, the following metabolic pathways are predicted for N-ethyl-2,3-dihydro-1H-inden-1-amine.

Predicted Metabolic Pathways of N-ethyl-2,3-dihydro-1H-inden-1-amine

G cluster_pathways CYP450-Mediated Metabolism parent N-ethyl-2,3-dihydro-1H-inden-1-amine dealkylation N-de-ethylation parent->dealkylation hydroxylation Ring Hydroxylation parent->hydroxylation n_oxidation N-oxidation parent->n_oxidation metabolite1 2-Aminoindane dealkylation->metabolite1 metabolite2 Hydroxylated N-ethyl-2-aminoindane hydroxylation->metabolite2 metabolite3 N-ethyl-2-aminoindane-N-oxide n_oxidation->metabolite3

Caption: Predicted metabolic pathways for N-ethyl-2,3-dihydro-1H-inden-1-amine.

  • N-de-ethylation: This is anticipated to be a major pathway, yielding 2-aminoindane. Given the high stability of 2-aminoindane itself, this metabolite is likely to be cleared more slowly.

  • Ring Hydroxylation: Hydroxylation of the aromatic or aliphatic portions of the indane ring is a common metabolic pathway for many drugs.

  • N-oxidation: Formation of an N-oxide is another potential metabolic route for secondary amines.

Plasma Stability

N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride does not contain functional groups that are highly susceptible to hydrolysis by plasma esterases or amidases (e.g., esters, amides). Therefore, it is expected to exhibit high stability in plasma, similar to other amine-based drugs like rasagiline and selegiline.[6]

Conclusion and Future Directions

This comparative guide provides a comprehensive overview of the expected metabolic stability of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride. Based on the available data for structurally related compounds, it is predicted to have a favorable metabolic profile characterized by:

  • Moderate to high stability in human liver microsomes, with N-de-ethylation being a likely primary metabolic pathway.

  • High stability in plasma.

The comparison with 2-aminoindane, N-methyl-2-aminoindane, rasagiline, and selegiline highlights the critical influence of the N-substituent on the rate and pathways of metabolism. The N-ethyl group appears to confer greater metabolic stability than a smaller N-methyl group and may lead to a simpler metabolic profile compared to the N-propargyl groups of rasagiline and selegiline.

For drug development professionals, these findings suggest that N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride warrants further investigation. Future studies should focus on obtaining direct experimental data for its metabolic stability in human liver microsomes and hepatocytes to confirm these predictions. Furthermore, reaction phenotyping studies using specific CYP450 isoforms would be invaluable in identifying the key enzymes responsible for its metabolism, which is essential for predicting potential drug-drug interactions.

References

  • Maruyama, W., & Naoi, M. (2019). Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies. International Journal of Molecular Sciences, 20(19), 4851. [Link]

  • Welter, J., Meyer, M. R., & Maurer, H. H. (2019). The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing. Drug testing and analysis, 12(1), 123–130. [Link]

  • ResearchGate. (n.d.). Metabolism of selegiline and rasagiline (after Chen et al. 2007). Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Metabolism of selegiline and rasagiline. Retrieved January 23, 2026, from [Link]

  • Stamford, J. A. (2009). Selegiline and rasagiline: twins or distant cousins?. Journal of neural transmission (Vienna, Austria : 1996), 116(1), 1–4. [Link]

  • Welter, J., Meyer, M. R., & Maurer, H. H. (2019). The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing. Drug testing and analysis, 12(1), 123–130. [Link]

  • Gu, F., & Guengerich, F. P. (2012). Oxidation of Methyl and Ethyl Nitrosamines by Cytochromes P450 2E1 and 2B1. The Journal of biological chemistry, 287(11), 8031–8044. [Link]

  • National Center for Biotechnology Information. (2017). Rasagiline. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

  • Parkinson, A., et al. (2014). IN VITRO ASSESSMENT OF THE PHARMACOKINETIC DRUG-DRUG INTERACTION POTENTIAL OF RASAGILINE AND ITS MAJOR METABOLITE AMINOINDAN. Poster presented at the 19th North American ISSX Meeting. [Link]

  • Al-Ishaq, R. K., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Medicina (Kaunas, Lithuania), 59(7), 1329. [Link]

  • ResearchGate. (n.d.). Stability of Selegiline in Rat Plasma. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Selegiline and rasagiline affect the etiopathogenic factors and modify.... Retrieved January 23, 2026, from [Link]

  • Li, Y., et al. (2020). Pharmacokinetics and Bioequivalence of Rasagiline Tablets in Chinese Healthy Subjects Under Fasting and Fed Conditions: An Open, Randomized, Single-Dose, Double-Cycle, Two-Sequence, Crossover Trial. Frontiers in pharmacology, 11, 589959. [Link]

  • Weyer, A., & Kury, E. (2013). Effects of rasagiline, its metabolite aminoindan and selegiline on glutamate receptor mediated signalling in the rat hippocampus slice in vitro. BMC pharmacology & toxicology, 14, 47. [Link]

  • Scott, J. D., et al. (2010). Discovery and metabolic stabilization of potent and selective 2-amino-N-(adamant-2-yl) acetamide 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. Journal of medicinal chemistry, 53(19), 7076–7087. [Link]

  • ResearchGate. (n.d.). Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes.... Retrieved January 23, 2026, from [Link]

  • Rothman, R. B., et al. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Journal of pharmacology and experimental therapeutics, 369(2), 290–297. [Link]

  • Li, X., et al. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Molecules (Basel, Switzerland), 29(3), 564. [Link]

  • Seger, S. T., Rydberg, P., & Olsen, L. (2015). Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450. Chemical research in toxicology, 28(4), 597–603. [Link]

  • Okazaki, O., & Guengerich, F. P. (1993). Mechanism of Oxidative Amine Dealkylation of Substituted N,N-Dimethylanilines by Cytochrome P-450: Application of Isotope Effect Profiles. Journal of the American Chemical Society, 115(15), 6584–6591. [Link]

  • Leuca, D. M., et al. (2023). Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market. Pharmaceutics, 15(1), 273. [Link]

  • Google Patents. (n.d.). WO2011121607A2 - Rasagiline and its pharmaceutically acceptable salts.
  • Google Patents. (n.d.). CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof.

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Comprehensive Safety and Handling Guide: N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride This guide provides essential safety protocols and operational directives for the handling and disposal of N-ethyl-2,3-dihydro-1...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride

This guide provides essential safety protocols and operational directives for the handling and disposal of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride. As the toxicological properties of this specific compound have not been exhaustively investigated, the following procedures are grounded in the known hazards of structurally similar compounds and established best practices for laboratory safety.[1] Adherence to these guidelines is critical to ensure the safety of all personnel.

Hazard Identification and Risk Assessment

N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is classified with the following hazards based on data from closely related structural analogs[1]:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed[1].

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation[1].

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation[1].

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation[1].

Due to the limited specific data, a cautious approach is mandated. All personnel must handle this compound as potentially hazardous, with unknown long-term effects such as carcinogenicity or reproductive toxicity not yet fully characterized.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to mitigate the risks of exposure. The following table outlines the minimum PPE requirements.

Protection Type Specification Rationale
Hand Protection Nitrile gloves (minimum 5 mil thickness)Prevents skin contact and irritation. Check for and discard any gloves with perforations.
Eye Protection Safety glasses with side shields and a face shieldProtects against splashes and airborne particles causing serious eye irritation.
Body Protection Laboratory coatProvides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator (e.g., N95)Required when handling the solid compound outside of a certified chemical fume hood to prevent respiratory tract irritation from dust inhalation.

Operational Handling Protocol

This step-by-step protocol is designed to minimize exposure and ensure safe handling during routine laboratory operations.

Pre-Handling Checks
  • Verify Chemical Identity: Confirm the container label matches the intended chemical (CAS No. 10408-92-1 for the target compound).

  • Inspect Container: Check for any damage or leaks. Do not proceed if the container integrity is compromised.

  • Review Safety Data Sheet (SDS): Although a specific SDS is not available, review the SDS for a close analog like (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride[1].

  • Ensure Accessibility of Safety Equipment: Confirm that a safety shower, eyewash station, and spill kit are readily accessible.

Weighing and Aliquoting

This process should be performed in a certified chemical fume hood to control dust and vapors.

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Prepare Workspace: Cover the work surface with absorbent, disposable bench paper.

  • Weighing: Carefully weigh the desired amount of the solid compound. Avoid creating dust. If dust is generated, gently wipe the area with a damp cloth.

  • Transfer: Use a spatula to transfer the compound to a suitable container.

  • Clean-up: Clean all equipment used in the process. Dispose of contaminated bench paper and wipes as hazardous waste.

Solution Preparation
  • Solvent Addition: In the fume hood, slowly add the desired solvent to the vessel containing the weighed compound.

  • Dissolution: Mix gently until the solid is fully dissolved.

  • Labeling: Clearly label the container with the chemical name, concentration, date, and your initials.

Post-Handling Procedures
  • Decontamination: Wipe down the work area in the fume hood.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contamination and dispose of them in the designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water[2].

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling A Verify Chemical & Inspect Container B Review SDS A->B C Confirm Safety Equipment B->C D Don PPE C->D Proceed to Handling E Weigh Compound D->E F Prepare Solution E->F G Decontaminate Workspace F->G Complete Operation H Dispose of Waste G->H I Remove PPE & Wash Hands H->I

Caption: Workflow for handling N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride.

Emergency Procedures

In the event of an exposure or spill, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists[1].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1].

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material, place it in a sealed container, and dispose of it as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

All waste containing N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, bench paper, wipes, and any unused solid compound should be placed in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Toxic, Irritant).

  • Disposal: Arrange for a licensed professional waste disposal service to collect and dispose of the material. Do not dispose of this chemical down the drain[1][2].

Disposal_Plan cluster_waste_type Waste Type cluster_containment Containment Start Waste Generated Solid Solid Waste (Gloves, Paper, etc.) Start->Solid Liquid Liquid Waste (Solutions) Start->Liquid SolidContainer Labeled, Sealed Solid Waste Container Solid->SolidContainer LiquidContainer Labeled, Sealed Liquid Waste Container Liquid->LiquidContainer Disposal Licensed Waste Disposal Service SolidContainer->Disposal LiquidContainer->Disposal

Caption: Disposal decision tree for waste materials.

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place[2]. Keep away from incompatible materials.

References

  • Angene Chemical. (2024, April 27). Safety Data Sheet for (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride.
  • Fisher Scientific. (2023, September 27).
  • PubChem. (n.d.). 5,6-diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride. National Center for Biotechnology Information.
  • ChemSrc. (n.d.). N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride. Retrieved from [Link].

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride
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